mu Opioid receptor agonist 1
Description
Historical Evolution of Opioid Receptor Science
The scientific quest to understand how opioids exert their effects is a story of incremental discoveries. For millennia, opium and its derivatives were used for their potent analgesic properties. frontiersin.org However, the concept of a specific site of action remained elusive. The modern era of opioid research began in the mid-20th century with structure-activity relationship studies suggesting the existence of specific receptors. guidetopharmacology.org A pivotal moment arrived in 1973 with the definitive identification of opioid binding sites in the brain through radioligand binding studies. wikipedia.orgnih.gov
This breakthrough was quickly followed by the discovery of endogenous opioid peptides, the body's own morphine-like substances, including enkephalins in 1975, and later endorphins and dynorphins. frontiersin.orgpainphysicianjournal.comwikipedia.org These discoveries solidified the concept of an endogenous opioid system.
Further pharmacological studies revealed that opioid receptors were not a single entity but a family of distinct types. nih.gov The primary classes were named mu (µ) for morphine, kappa (κ) for ketocyclazocine, and delta (δ) for the mouse vas deferens tissue where it was first characterized. guidetopharmacology.orgwikipedia.org The mu-opioid receptor was identified as the principal target for morphine and was implicated in its analgesic effects. nih.govpainphysicianjournal.com The subsequent cloning of the mu, delta, and kappa opioid receptors in the early 1990s provided molecular confirmation of these subtypes and opened new avenues for detailed investigation. frontiersin.org
Significance of Mu Opioid Receptor Agonism in Biological Systems Research
The activation, or agonism, of mu-opioid receptors (MORs) is of profound significance in biological systems research. MORs, which are G protein-coupled receptors (GPCRs), are widely distributed throughout the central and peripheral nervous systems, as well as in other tissues like the gastrointestinal tract. nih.govmurdoch.edu.au This widespread distribution means that MOR activation influences a vast array of physiological processes. guidetopharmacology.orgnih.gov
In neuroscience research, MOR agonists are invaluable for studying:
Pain Pathways: Activation of MORs in regions like the periaqueductal gray, thalamus, and spinal cord is a cornerstone of research into nociception and analgesia. guidetopharmacology.orgnih.gov
Reward and Motivation: MORs in the brain's reward circuitry, such as the ventral tegmental area and nucleus accumbens, are crucial for investigating the mechanisms of reinforcement and addiction. guidetopharmacology.orgplos.org
Mood and Emotion: The presence of MORs in limbic system structures like the amygdala allows researchers to probe their role in regulating mood and emotional responses. guidetopharmacology.orgnih.gov
Autonomic Functions: MOR activation impacts respiratory and cardiovascular functions, gastrointestinal motility, and hormone secretion, making agonists essential tools for studying these processes. guidetopharmacology.orgnih.gov
The development of highly selective MOR agonists has been instrumental. These compounds allow researchers to specifically target the mu receptor, thereby dissecting its unique contributions from those of the kappa and delta receptors. frontiersin.orgmurdoch.edu.au
Conceptual Framework and Research Trajectories for the Chemical Compound
For the purposes of this article, we will focus on a specific and widely used research compound, [D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin , commonly known as DAMGO . DAMGO serves as our "mu Opioid receptor agonist 1" due to its high selectivity for the mu-opioid receptor. nih.govtocris.com It is a synthetic analog of enkephalin, an endogenous opioid peptide, but has been modified to resist enzymatic degradation, making it more stable for experimental use. biorxiv.orgfrontiersin.org
Conceptual Framework:
The research utility of DAMGO is built on its ability to potently and selectively activate MORs. nih.govtocris.com As a G protein-coupled receptor, MOR activation by an agonist like DAMGO initiates a cascade of intracellular signaling events. nih.gov This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. painphysicianjournal.comkoreamed.org These actions typically result in a reduction of neuronal excitability and neurotransmitter release. nih.govbiorxiv.org
Research Trajectories:
The specific properties of DAMGO have propelled several key research trajectories:
Dissecting MOR-Specific Functions: Because DAMGO has a much higher affinity for mu receptors compared to delta or kappa receptors, it is used to isolate and study the physiological and behavioral effects mediated specifically by MORs. nih.gov For example, studies have used DAMGO to demonstrate the direct role of MOR activation in producing outward currents and reducing the excitability of specific neurons in the spinal dorsal horn, a key area for pain processing. koreamed.org
Investigating Receptor Trafficking and Desensitization: Research has shown that different MOR agonists can lead to different cellular responses beyond initial signaling. DAMGO has been a key tool in studies of receptor internalization, a process where the receptor is moved from the cell surface into the interior of the cell. frontiersin.orgnih.gov Unlike morphine, which is a poor inducer of MOR internalization, DAMGO robustly promotes this process. nih.gov This differential effect has been crucial for investigating the molecular mechanisms of opioid tolerance and receptor desensitization.
Probing Biased Agonism: The concept of "biased agonism" or "functional selectivity" posits that a ligand can stabilize different active conformations of a receptor, leading to preferential activation of certain downstream signaling pathways (e.g., G protein signaling versus β-arrestin pathways). frontiersin.orgbinasss.sa.cr DAMGO is often used as a reference compound in studies developing new agonists that are "biased" towards G protein signaling, with the aim of separating desired analgesic effects from unwanted side effects. frontiersin.orgmdpi.com
Advanced Research Tools: The stable and selective nature of DAMGO has led to its incorporation into advanced research techniques. For instance, a "caged" version of DAMGO (CNV-Y-DAMGO) has been developed. biorxiv.org This molecule is initially inactive but can be rapidly activated by a flash of UV light, allowing researchers to stimulate MORs with high spatial and temporal precision in brain tissue slices, providing a powerful tool for studying neural circuits. biorxiv.org
Detailed Research Findings
| Research Area | Key Finding with DAMGO | Experimental System | Significance | Reference |
|---|---|---|---|---|
| Spinal Nociception | DAMGO induces an outward potassium (K+) current in GABAergic interneurons in the spinal dorsal horn, reducing their excitability. | Spinal cord slices from transgenic mice | Demonstrates a postsynaptic inhibitory mechanism for MOR-mediated analgesia at the spinal level. | koreamed.org |
| Receptor Internalization | DAMGO, unlike morphine, robustly promotes the internalization (endocytosis) of the mu-opioid receptor. | HEK-293 cells expressing MORs | Provides a key tool to study the molecular mechanisms of receptor regulation, desensitization, and tolerance. | nih.gov |
| G Protein Coupling | DAMGO predominantly utilizes Gαi2 and Gαz proteins to induce its effects. | Mouse brain (in vivo antisense studies) | Helps to delineate the specific signaling pathways engaged by different MOR agonists. | nih.gov |
| Behavioral Studies | DAMGO produces conditioned place preference and locomotor activation in planarians, indicating conserved reward-related mechanisms. | Planarian flatworms | Shows that MOR-mediated behavioral responses are conserved across invertebrate and vertebrate species. | nih.gov |
| Photopharmacology | A caged version of DAMGO (CNV-Y-DAMGO) allows for light-induced, spatially precise activation of MORs in brain slices. | Hippocampal brain slices | Enables high-resolution mapping of MOR function within specific neural circuits. | biorxiv.org |
Structure
3D Structure
Properties
Molecular Formula |
C26H38N4O |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(4S,6S)-6-tert-butyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine |
InChI |
InChI=1S/C26H38N4O/c1-24(2,3)23-18-20(21-9-15-29-30(21)23)27-16-12-25(22-8-4-7-14-28-22)13-17-31-26(19-25)10-5-6-11-26/h4,7-9,14-15,20,23,27H,5-6,10-13,16-19H2,1-3H3/t20-,23-,25+/m0/s1 |
InChI Key |
RBHKUWUPXDOZBW-GRYUFTJMSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@@H](C2=CC=NN12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
Canonical SMILES |
CC(C)(C)C1CC(C2=CC=NN12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of the Mu Opioid Receptor and the Chemical Compound
Mu Opioid Receptor Architecture and Conformation
The structural and conformational properties of the MOR are fundamental to its function and its interaction with various ligands. As a GPCR, it is characterized by seven transmembrane helices connected by intracellular and extracellular loops. kenyon.edu
The mu-opioid receptor is encoded by the OPRM1 gene. frontiersin.org While it is the primary gene product, alternative splicing of the OPRM1 transcript gives rise to multiple isoforms of the receptor. researchgate.netjci.org At least 10 splice variants have been identified in humans through reverse transcription-polymerase chain reaction. wikipedia.org
Three major variants are well-characterized:
μ₁ (MOR-1): This is the most extensively studied variant and is believed to be responsible for the analgesic effects of opioids. wikipedia.orgnih.gov
μ₂ (MOR-1B): The selective agonist for this subtype is TRIMU 5. wikipedia.org
μ₃: First described in 2003, this variant is responsive to opiate alkaloids but not to endogenous opioid peptides. wikipedia.org
These splice variants exhibit distinct pharmacological properties and may contribute to the diverse effects of opioid compounds. jci.org For instance, a 6-transmembrane (6TM) isoform has been identified that is pharmacologically distinct from the canonical 7-transmembrane (7TM) receptor and may be associated with a reduced side-effect profile for certain agonists. jci.org
The ligand binding site of the mu-opioid receptor is located within a pocket formed by the transmembrane helices. nih.gov This binding pocket is extensive enough to accommodate a variety of ligand sizes. nih.gov Molecular dynamics simulations and site-directed mutagenesis studies have identified several key amino acid residues that are critical for ligand binding.
Interaction with Aspartate 147 (D147) in transmembrane helix 3 (TM3) is considered essential for the binding of all known ligands. nih.govresearchgate.net Other residues that form frequent contacts with ligands include those in TM3, TM5, TM6, and TM7. researchgate.netyoutube.comcell.com For example, molecular dynamics simulations of morphine binding identified frequent contacts with residues in these transmembrane domains. cell.com Similarly, both morphine and buprenorphine share contacts with residues in TM3, TM5, TM6, and TM7. researchgate.net
The binding of different agonists can involve distinct interactions within this pocket. For instance, fentanyl and morphine, while both MOR agonists, display different binding poses and interact differently with the orthosteric pocket residues, such as Asp149^3.32, Tyr150^3.33, Gln126^2.60, and Lys235^5.39. acs.org
The mu-opioid receptor is a dynamic protein that exists in multiple conformational states, including inactive, intermediate, and active states. tandfonline.com The binding of an agonist stabilizes an active conformation, which is a prerequisite for G protein coupling and downstream signaling. tandfonline.com A hallmark of GPCR activation is a significant outward movement of the cytoplasmic end of transmembrane helix 6 (TM6). biorxiv.org
Ligand efficacy is directly related to the specific conformational changes induced in the receptor. nih.govjohnshopkins.edu High-efficacy agonists are more effective at stabilizing the fully active conformation of the receptor. frontiersin.org Studies using techniques like double electron-electron resonance (DEER) and single-molecule fluorescence resonance energy transfer (smFRET) have identified several cytoplasmic receptor conformations that interconvert on different timescales. nih.govbiorxiv.org These include a pre-activated conformation capable of G protein binding and a fully activated conformation. nih.govbiorxiv.org
Different agonists can stabilize distinct active conformations, leading to biased signaling, where the receptor preferentially activates certain downstream pathways (e.g., G protein signaling over β-arrestin recruitment). frontiersin.org For example, when bound to morphine, the MOR exists in an equilibrium between closed and open conformations, while the high-efficacy agonist DAMGO predominantly stabilizes the open conformation. frontiersin.org
Agonist-Receptor Binding Kinetics and Thermodynamics
The interaction between an agonist and the mu-opioid receptor is governed by the principles of kinetics and thermodynamics, which dictate the affinity, association, and dissociation rates of the ligand.
Equilibrium binding assays are used to determine the affinity of a ligand for the receptor, typically expressed as the equilibrium dissociation constant (Kᵢ or Kₐ). A lower Kᵢ value indicates a higher binding affinity. These assays often utilize radiolabeled ligands to quantify the binding to receptor preparations. drugbank.comzenodo.org
The binding affinity of opioid agonists for the mu-opioid receptor can vary significantly. For instance, literature Kᵢ values for morphine have been reported to range from 0.26 to 611 nM, while those for fentanyl range from 0.007 to 214 nM, highlighting the variability that can arise from different experimental conditions. zenodo.org A standardized study using a single binding assay with recombinant human MOR provided a more consistent ranking of opioid drug affinities. zenodo.org
| Compound | Kᵢ (nM) |
|---|---|
| Buprenorphine | 0.2 |
| Sufentanil | 0.1380 |
| Hydromorphone | 0.3654 |
| Morphine | 1.168 |
| Fentanyl | 1.346 |
| Methadone | 3.378 |
| Oxycodone | 25.87 |
| Tramadol | 12486 |
This table presents Kᵢ values from various sources and is for illustrative purposes. zenodo.orgenzymlogic.comresearchgate.net Direct comparison between values from different studies should be made with caution due to variations in experimental methodology.
Thermodynamic studies have revealed that the binding of agonists to the mu-opioid receptor can be driven by either enthalpy or entropy changes. nih.govnih.gov For example, the binding of the agonist dihydromorphine is an endothermic process driven by a large positive entropy change (ΔS⁰ = 230 J mol⁻¹ K⁻¹). nih.gov In contrast, the binding of other agonists like morphine and methadone is exothermic (enthalpy-driven). nih.gov
The kinetics of ligand binding, specifically the rates of association (kₒₙ) and dissociation (kₒբբ), are crucial determinants of a drug's pharmacological profile. The residence time of a drug at the receptor, which is inversely related to the dissociation rate, can significantly influence the duration of its effect.
Opioid ligands generally exhibit very fast binding kinetics. elifesciences.org However, their dissociation rates can vary considerably. Buprenorphine, for instance, is known for its slow dissociation from the mu-opioid receptor (2.0×10⁻⁴ s⁻¹), which contributes to its long duration of action. enzymlogic.com In contrast, the antagonist naloxone has a much more rapid dissociation rate (2.4×10⁻² s⁻¹). enzymlogic.com
Computational methods, such as metadynamics simulations, are being employed to investigate the dissociation pathways and kinetics of opioids from the mu-opioid receptor. fda.gov These studies have revealed complex unbinding mechanisms, including the potential for ligands to access a deeper binding pocket within the receptor, which may contribute to longer residence times for certain compounds like fentanyl and its analogs. fda.govacs.org
| Compound | Affinity (Kᵢ, nM) | Dissociation Rate (kₒբբ, s⁻¹) | Residence Time (τ, min) |
|---|---|---|---|
| Buprenorphine | 0.2 | 2.0 x 10⁻⁴ | ~83 |
| Naloxone | 2.3 | 2.4 x 10⁻² | ~0.7 |
| Fentanyl | - | - | ~4 |
| Morphine | - | - | - |
| DAMGO | - | - | - |
Orthosteric Binding Mechanisms
Orthosteric ligands, including endogenous opioid peptides (like endorphins) and exogenous agonists (such as morphine), bind to the same primary site on the mu-opioid receptor. nih.gov This binding site is located within a pocket formed by the seven transmembrane helices of the receptor. youtube.com The receptor exists in a dynamic equilibrium between an inactive (R) and an active (R) conformational state. nih.gov Orthosteric agonists exhibit a higher affinity for the active R conformation, and their binding stabilizes this state, thereby shifting the equilibrium towards the active form and initiating downstream signaling. nih.gov The interaction between an agonist and the orthosteric site is a critical determinant of the subsequent intracellular response.
In contrast, allosteric modulators bind to a topographically distinct site on the receptor. nih.gov These modulators can be positive (μ-PAMs) or negative (μ-NAMs). Positive allosteric modulators can enhance the affinity or efficacy of the orthosteric agonist, while negative allosteric modulators can block the activity of orthosteric agonists. nih.govcell.com For instance, the compound BMS-986122 acts as a positive allosteric modulator, enhancing MOR signaling by shifting the receptor's conformational equilibrium towards a highly active state that cannot be achieved by orthosteric ligands alone. pnas.orgnih.gov
Receptor Activation and Intracellular Signaling Transduction
Upon agonist binding, the mu-opioid receptor undergoes a conformational change that triggers the activation of intracellular signaling pathways. These pathways are broadly categorized into G protein-dependent and G protein-independent mechanisms.
G Protein-Dependent Signaling Cascades
The canonical signaling pathway for the mu-opioid receptor is mediated by its coupling to inhibitory heterotrimeric G proteins, specifically of the Gαi/o class. frontiersin.orgnih.gov Following receptor activation, the G protein, which consists of an α subunit and a βγ dimer, dissociates. nih.gov Both the Gαi/o and Gβγ subunits then proceed to modulate the activity of various downstream effector proteins. frontiersin.orgnih.gov
The activated Gαi/o subunit, with GTP bound, directly inhibits the enzyme adenylyl cyclase. mdpi.comnih.gov This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). mdpi.com A reduction in cAMP levels subsequently reduces the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous cellular proteins. mdpi.com Chronic activation of the mu-opioid receptor can lead to a compensatory upregulation, or supersensitization, of the adenylyl cyclase system, a phenomenon linked to opioid tolerance and dependence. frontiersin.orgnih.gov
The dissociated Gβγ subunit also plays a crucial role in signal transduction by directly interacting with and modulating the activity of various ion channels. nih.gov A primary effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. cell.comaopwiki.org This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability. aopwiki.org
Simultaneously, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs). nih.govcell.com This inhibition reduces the influx of calcium into the presynaptic terminal, which is a critical step for neurotransmitter release. mdpi.comcell.com The combined effect of potassium channel activation and calcium channel inhibition contributes significantly to the analgesic effects of mu-opioid receptor agonists by dampening neuronal signaling in pain pathways. cell.com The Gβγ subunit has also been shown to inhibit TRPM3 channels in sensory neurons, contributing to the peripheral analgesic effects of MOR activation. nih.gov
G Protein-Independent Signaling Pathways
In addition to G protein-mediated signaling, agonist binding to the mu-opioid receptor can initiate signaling cascades that are independent of G protein activation.
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the mu-opioid receptor can recruit cytosolic proteins called β-arrestins. frontiersin.orgmdpi.com The binding of β-arrestin 2 to the receptor can lead to several outcomes. Firstly, it sterically hinders the coupling of G proteins, leading to signal desensitization. nih.gov Secondly, it can act as a scaffold, initiating a wave of G protein-independent signaling. mdpi.com Finally, β-arrestin recruitment promotes the internalization of the receptor from the cell surface, a process that can further regulate long-term signaling. mdpi.com
The concept of "biased agonism" has emerged from the observation that different agonists can stabilize distinct receptor conformations, leading to preferential activation of either G protein-dependent or β-arrestin-dependent pathways. mdpi.comnih.gov For example, oliceridine (B1139222) (TRV-130) is a G protein-biased agonist that causes limited β-arrestin recruitment. mdpi.com The differential engagement of these pathways by various agonists is an active area of research, with the goal of developing new analgesics with improved therapeutic profiles. nih.govmdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of the mu-opioid receptor by an agonist can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govnih.gov This pathway is involved in regulating various cellular processes, including gene expression, cell growth, and differentiation. The activation of MAPKs, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a significant downstream effect of MOR stimulation. nih.gov
Research has shown that different MOR agonists can induce MAPK activation with varying efficacy and that this activation can be independent of receptor internalization. nih.govresearchgate.net For instance, the agonist DAMGO robustly stimulates MAPK activation. nih.gov Morphine also triggers MAPK activation, but notably, it does so without causing significant receptor internalization, a process where the receptor is removed from the cell surface. nih.govresearchgate.net This suggests that MOR-mediated mitogenic signaling does not necessarily require the receptor to be internalized. nih.gov
The MAPK pathway has also been implicated in the desensitization of the mu-opioid receptor. nih.gov Inhibition of the MAPK pathway has been found to block the desensitization of MOR signaling and the loss of receptor density due to internalization. nih.gov This indicates a feedback mechanism where the MAPK cascade is necessary for MOR desensitization. nih.gov Chronic morphine treatment has been shown to induce alterations in MOR signaling in enteric neurons, leading to MAPK/ERK-dependent activation of the transcription factor CREB. plos.org
| Agonist | Effect on MAPK/ERK Activation | Dependence on Internalization | Reference |
| DAMGO | Robust activation | Internalization-dependent in some systems | nih.govplos.org |
| Morphine | Robust activation | Internalization-independent | nih.govresearchgate.net |
Other Kinase System Involvement
Beyond the MAPK pathway, other kinase systems are also critically involved in the regulation of mu-opioid receptor function. These include G protein-coupled receptor kinases (GRKs), protein kinase C (PKC), and calcium/calmodulin-dependent protein kinase II (CaMKII). nih.govnih.gov These kinases can phosphorylate the MOR, which is a key step in initiating receptor desensitization and internalization. nih.govmdpi.com
Different agonists can promote the interaction between the MOR and different intracellular kinases in a biased manner. nih.gov For example, high-efficacy agonists like etorphine can induce robust MOR phosphorylation by GRKs, leading to the recruitment of β-arrestin and subsequent receptor internalization. pnas.org In contrast, morphine is a poor inducer of GRK-mediated phosphorylation and subsequent β-arrestin recruitment and internalization. pnas.org However, overexpression of GRK2 can enable morphine to induce MOR phosphorylation and internalization. pnas.org
PKC has also been shown to play a significant role, particularly in morphine-induced desensitization of the MOR. mdpi.com Specific serine and threonine residues on the MOR have been identified as sites for PKC-mediated phosphorylation. mdpi.com
| Kinase | Role in MOR Signaling | Agonist-Specific Effects | Reference |
| GRKs | Mediate agonist-induced phosphorylation, leading to desensitization and internalization. | High-efficacy agonists (e.g., etorphine) are strong inducers; morphine is a weak inducer. | mdpi.compnas.org |
| PKC | Involved in MOR desensitization, particularly for morphine. | Phosphorylates specific residues in response to morphine and phorbol esters. | mdpi.com |
| CaMKII | Can phosphorylate the MOR in response to agonist activation. | Contributes to the regulation of receptor function. | nih.gov |
Functional Selectivity (Biased Agonism)
Functional selectivity, also known as biased agonism, describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.govwikipedia.org This phenomenon has been extensively studied at the mu-opioid receptor, with the goal of developing agonists that selectively activate therapeutic pathways while avoiding those that cause adverse effects. wikipedia.orgmdpi.com
The concept of biased agonism posits that a receptor can exist in multiple active conformations, and different ligands can have varying efficacy in stabilizing each of these conformations. wikipedia.orgnih.gov This leads to a ligand-dependent bias in the engagement of downstream signaling molecules, such as G proteins versus β-arrestins. nih.gov The hypothesis that G protein signaling primarily mediates the analgesic effects of opioids, while β-arrestin signaling is linked to adverse effects like respiratory depression and tolerance, has driven the development of G protein-biased MOR agonists. mdpi.comfrontiersin.org
Computational models and molecular dynamics simulations are being used to understand the allosteric communication within the receptor that connects the ligand-binding pocket to the intracellular G protein and β-arrestin coupling interfaces. researchgate.net These models aim to identify the structural basis for how different ligands can induce distinct signaling outcomes. researchgate.net
Quantifying the degree of bias for a particular agonist is a key aspect of studying functional selectivity. The "bias factor" is a measure of an agonist's selectivity for one signaling pathway over another, relative to a reference agonist. mdpi.comnih.gov This involves systematically testing the potency and efficacy of agonists in different signaling assays (e.g., G protein activation versus β-arrestin recruitment). mdpi.com
However, there are significant challenges in the quantitative analysis of bias, and there can be a lack of consistency across different studies. nih.gov The choice of reference ligand, the specific signaling outputs measured, and the mathematical models used to calculate bias factors can all influence the results. nih.gov
Recent advances in structural biology have provided insights into the molecular basis of biased agonism at the MOR. mdpi.comcell.com The way an agonist binds to the receptor can influence the conformation of the transmembrane helices, particularly transmembrane domains 5, 6, and 7, which are crucial for coupling to intracellular signaling partners. mdpi.com
Studies have shown that G protein-biased agonists may interact differently with specific residues in the MOR binding pocket compared to unbiased or β-arrestin-biased agonists. mdpi.comacs.org For example, G protein-biased agonists like TRV130 (oliceridine) and PZM21 have been shown to preferentially bind to the TM2/3 region of the MOR binding site. mdpi.com The intracellular loops and the C-terminal tail of the receptor also play a critical role in determining signaling specificity, as they are the sites of interaction with G proteins and β-arrestins. mdpi.com Alternative splicing of the MOR gene can produce different C-terminal tails, which can influence G protein activation and biased signaling. mdpi.com
Mu Opioid Receptor Regulation and Trafficking Dynamics
The function of the mu-opioid receptor is tightly regulated through a series of dynamic processes that include desensitization, internalization (endocytosis), and recycling. nih.govnih.gov These regulatory mechanisms are crucial for modulating the cellular response to agonists and are implicated in the development of opioid tolerance. nih.gov
Upon agonist binding, the MOR undergoes a conformational change that initiates signaling but also exposes it to regulatory proteins. nih.gov As mentioned previously, GRKs phosphorylate the activated receptor, which then promotes the binding of β-arrestins. pnas.org β-arrestin binding uncouples the receptor from G proteins, leading to desensitization of the signaling response. nih.gov β-arrestins also act as scaffolds to recruit components of the endocytic machinery, such as clathrin and AP-2, leading to the internalization of the receptor into endosomes. researchgate.net
Once internalized, the receptor can be either dephosphorylated and recycled back to the plasma membrane, making it available for re-stimulation (resensitization), or it can be targeted for degradation in lysosomes. The trafficking fate of the internalized receptor can be agonist-dependent. For example, some agonists promote rapid recycling, while others may lead to receptor downregulation. The differential regulation of MOR trafficking by various agonists is a key area of research for understanding the molecular basis of opioid tolerance and dependence. nih.govnih.gov
Agonist-Induced Desensitization Mechanisms
Agonist-induced desensitization is a fundamental cellular protective mechanism that diminishes the response to a sustained or repeated stimulus. For the mu-opioid receptor, this process is primarily initiated by receptor phosphorylation. Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor, where they phosphorylate specific serine and threonine residues on the intracellular domains of the receptor. nih.govucla.edu This phosphorylation event leads to the uncoupling of the receptor from its associated G proteins, thereby attenuating the downstream signaling cascade. frontiersin.org
Following GRK-mediated phosphorylation, β-arrestin proteins are recruited to the receptor. jneurosci.org The binding of β-arrestin to the phosphorylated MOR sterically hinders further G protein interaction and promotes receptor internalization, a key step in both desensitization and subsequent resensitization. jneurosci.org While GRK-mediated phosphorylation and β-arrestin recruitment are central to desensitization for many agonists like DAMGO, some agonists, such as morphine, may induce desensitization through distinct mechanisms, potentially involving other kinases like protein kinase C (PKC). frontiersin.orgnih.gov
| Key Proteins in MOR Desensitization | Function |
| G protein-coupled receptor kinases (GRKs) | Phosphorylate the activated receptor, initiating desensitization. |
| β-arrestins (β-arrestin 1 and 2) | Bind to the phosphorylated receptor, uncoupling it from G proteins and promoting internalization. jneurosci.org |
| Protein Kinase C (PKC) | May be involved in the desensitization induced by certain agonists like morphine. frontiersin.orgnih.gov |
Receptor Internalization Pathways and Kinetics
The internalization of the mu-opioid receptor is a critical step that removes the receptor from the cell surface, contributing to the termination of the signal. This process is predominantly mediated by clathrin-dependent endocytosis. nih.gov The β-arrestin-bound, phosphorylated receptor is targeted to clathrin-coated pits, which invaginate and pinch off to form intracellular vesicles, sequestering the receptor from the plasma membrane.
The kinetics of MOR internalization can be agonist-dependent. Potent agonists like etorphine and DAMGO typically induce rapid and robust receptor internalization. ucla.edu In contrast, morphine, a widely used opioid analgesic, is known to be a poor inducer of MOR internalization in many cell types and brain regions. ucla.edunih.gov This differential ability of agonists to promote receptor internalization is thought to contribute to their distinct pharmacological profiles. Once internalized, the receptors are localized to early endosomes, which act as a sorting station, directing the receptors towards either recycling or degradation pathways. nih.govucla.edu
Receptor Resensitization and Recycling Processes
For the cell to regain its sensitivity to an agonist, the desensitized mu-opioid receptors must be resensitized. This process primarily involves the recycling of internalized receptors back to the plasma membrane. Within the acidic environment of the early endosome, the agonist dissociates from the receptor. Subsequently, the receptor is dephosphorylated by protein phosphatases, a crucial step for restoring its signaling capacity. frontiersin.org
The dephosphorylated receptors are then sorted into recycling vesicles that traffic back to and fuse with the plasma membrane, replenishing the pool of functional receptors on the cell surface. nih.gov The efficiency of this recycling process can influence the rate of recovery from desensitization. jneurosci.org Studies have shown that a significant portion of internalized MORs can be recycled back to the cell surface within 30 minutes of agonist removal. nih.gov This recycling pathway is distinct from that of other G protein-coupled receptors, such as the β2-adrenoceptor. nih.gov
Receptor Downregulation and Degradation Pathways
Prolonged or chronic exposure to an agonist can lead to receptor downregulation, a process that results in a decrease in the total number of receptors in the cell. youtube.com This is a key mechanism underlying the development of long-term opioid tolerance. Instead of being recycled, a fraction of the internalized receptors is sorted from early endosomes to late endosomes and ultimately to lysosomes for degradation. nih.govyoutube.com
In the lysosome, the receptor is broken down by hydrolytic enzymes. This degradative pathway prevents the receptor from being reinserted into the plasma membrane, leading to a sustained reduction in receptor density. youtube.com The balance between receptor recycling and degradation is a critical determinant of the long-term cellular response to opioids. youtube.com
Post-Translational Modifications and Receptor Function
Post-translational modifications are crucial for the regulation of mu-opioid receptor function, influencing its signaling, trafficking, and interaction with other proteins. nih.govnih.govresearchgate.net
Phosphorylation Events and Sites
Phosphorylation is a primary mechanism for the rapid regulation of MOR activity. nih.gov Agonist-induced phosphorylation by GRKs at specific serine (Ser) and threonine (Thr) residues in the C-terminal tail of the receptor is a key event in initiating desensitization and internalization. nih.govdoi.org Several phosphorylation sites have been identified, with Ser375 being a major site for agonist-induced phosphorylation. nih.gov The phosphorylation of Thr370 appears to be partially dependent on the prior phosphorylation of Ser375, suggesting a hierarchical phosphorylation process. nih.gov
Different agonists can induce distinct patterns of MOR phosphorylation, which may contribute to their varying abilities to promote desensitization and internalization. doi.org In addition to GRKs, other kinases like PKC can also phosphorylate the MOR, adding another layer of complexity to its regulation. nih.gov
| Key Phosphorylation Sites on MOR C-terminus | Functional Significance |
| Serine 363 (Ser363) | Constitutively phosphorylated in the absence of an agonist. nih.gov |
| Threonine 370 (Thr370) | Agonist-induced phosphorylation, partially dependent on Ser375 phosphorylation. nih.gov |
| Serine 375 (Ser375) | A primary site for agonist-induced phosphorylation. nih.gov |
Palmitoylation and Ubiquitination
Palmitoylation , the reversible attachment of the fatty acid palmitate to cysteine residues, is another important post-translational modification of the MOR. nih.govgrantome.com This modification can influence the receptor's subcellular localization, its interaction with G proteins, and its trafficking. Palmitoylation may play a role in agonist-induced desensitization and internalization. grantome.com
Structure Activity Relationships Sar and Ligand Design for the Chemical Compound
Identification of Essential Pharmacophoric Features for Mu Opioid Receptor Agonism
A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for a ligand to be recognized by and interact with a specific biological target. Decades of research on morphinan-scaffold compounds and other chemical classes have led to a well-defined pharmacophore for MOR agonism. For a prototypical MOR agonist 1, these features are critical for its function.
The classical MOR agonist pharmacophore consists of four key components:
A Protonated Amine Center: A tertiary amine that is positively charged at physiological pH (pKa ≈ 8-9). This cationic center forms a crucial ionic interaction with a conserved negatively charged aspartic acid residue (Asp147 in the human MOR) located in transmembrane helix 3 (TM3). This interaction is a primary anchor point for the ligand within the receptor's binding pocket.
An Aromatic Ring: A phenyl group or a bioisosteric equivalent. This feature engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as histidine (His297 in TM6) and tryptophan residues.
A Hydrophobic Core: Typically a carbon skeleton that properly orients the amine and aromatic features in three-dimensional space. In the morphine scaffold, this is the rigid polycyclic system. In flexible agonists like fentanyl, the piperidine (B6355638) ring and ethyl-phenyl linker serve this purpose.
A Phenolic Hydroxyl Group (Optional but Enhancing): While not universally required (e.g., fentanyl lacks it), a phenolic hydroxyl group, such as the one at the C3 position of morphine, can form a key hydrogen bond with His297 in TM6. This interaction significantly enhances binding affinity and is a hallmark of high-potency morphinan (B1239233) agonists.
The spatial relationship between these features is paramount. The distance and orientation between the cationic amine and the center of the aromatic ring are tightly constrained, defining the fundamental architecture required for a molecule to be recognized as a MOR agonist.
Impact of Chemical Modifications on Receptor Binding Affinity and Intrinsic Efficacy
Once a lead compound like a potential MOR agonist 1 is identified, its properties are refined through systematic chemical modifications. These changes can dramatically alter its binding affinity (how tightly it binds, often measured by Ki) and its intrinsic efficacy (its ability to activate the receptor, ranging from full agonism to antagonism).
Key modifications and their typical effects on a morphinan scaffold include:
N-substituent Modification: The substituent on the piperidine nitrogen is a critical determinant of efficacy.
N-methyl group: Generally confers strong agonist activity (e.g., morphine).
Larger N-alkyl groups (3-5 carbons): Groups like N-allyl or N-cyclopropylmethyl tend to introduce antagonist properties by sterically clashing with the "agonist switch" residues, preventing the receptor from adopting its fully active conformation (e.g., naloxone).
C3-Hydroxyl Modification: Masking or removing the phenolic hydroxyl group at C3 typically reduces binding affinity and potency. For example, converting the hydroxyl to a methoxy (B1213986) ether (as in codeine) results in a significant drop in MOR binding affinity. Codeine's activity in vivo is largely dependent on its metabolic conversion back to morphine.
C6-Keto/Hydroxyl Modification: Modifications at the C6 position can enhance potency. Oxidation of the C6-hydroxyl of morphine to a ketone (as in hydromorphone), combined with the saturation of the C7-C8 double bond, increases both binding affinity and agonist potency.
C14-Hydroxyl Addition: Introducing a hydroxyl group at the C14 position, particularly in the alpha configuration, can increase agonist potency and binding affinity, as seen in the transition from hydrocodone to oxycodone.
The following interactive data table summarizes these findings for representative compounds.
Table 3.2.1: Effect of Chemical Modifications on MOR Binding and Efficacy (This table is interactive. Click on headers to sort.)
| Compound | Key Modification from Morphine Scaffold | MOR Binding Affinity (Ki, nM) | Intrinsic Efficacy |
| Morphine | Baseline (N-methyl, C3-OH) | ~1-5 | Full Agonist |
| Codeine | C3-OH → C3-OCH₃ | ~2000-4000 | Weak Partial Agonist |
| Hydromorphone | C6-OH → C6=O; C7=C8 saturated | ~0.3-0.8 | Full Agonist |
| Naloxone | N-CH₃ → N-allyl; C6-OH → C6=O | ~1-2 | Antagonist |
| Oliceridine (B1139222) | Non-morphinan; biased scaffold | ~50-100 | G-protein Biased Partial Agonist |
Note: Ki values are approximate and can vary based on experimental conditions.
Stereochemical Influence on Ligand-Receptor Interactions and Functional Profile
The mu opioid receptor, being composed of chiral L-amino acids, possesses a chiral binding pocket. Consequently, its interactions with ligands are highly stereospecific. The absolute configuration of a MOR agonist 1 is a critical determinant of its activity. A change in the stereochemistry at even a single chiral center can convert a potent agonist into an inactive compound.
The classic example illustrating this principle is the enantiomeric pair of the morphinan-based compound, levorphanol (B1675180) and dextrorphan (B195859).
Levorphanol: The levorotatory (-) isomer, possesses the "correct" stereochemistry that aligns its pharmacophoric features (protonated amine, aromatic ring) perfectly within the MOR binding pocket. It is a potent MOR agonist, with an affinity and efficacy comparable to morphine.
Dextrorphan: The dextrorotatory (+) isomer, is the mirror image of levorphanol. Its functional groups are oriented in a way that prevents a productive fit into the MOR binding pocket. As a result, dextrorphan has negligible affinity for the mu opioid receptor and is devoid of MOR agonist activity.
For the morphine scaffold itself, which contains five stereocenters, only the naturally occurring (-) isomer is active at the MOR. Its rigid structure pre-organizes the pharmacophoric elements into the precise conformation required for high-affinity binding and receptor activation. Any synthetic isomer with an altered stereocenter at key positions (e.g., at the C5, C9, or C13 junctions) fails to exhibit significant MOR agonist activity. This "hand-in-glove" specificity underscores the importance of controlling stereochemistry during the design and synthesis of any new MOR agonist.
Computational Approaches to Ligand Design
Modern drug design for compounds like MOR agonist 1 heavily relies on computational chemistry to accelerate the discovery process, predict ligand properties, and provide deep insights into ligand-receptor interactions at an atomic level.
Molecular docking is a computational technique used to predict the preferred binding mode and orientation of a ligand within a receptor's binding site. Using high-resolution crystal structures of the mu opioid receptor (e.g., PDB IDs: 4DKL, 5C1M), researchers can virtually place a candidate agonist into the binding pocket.
The process involves:
Sampling: Generating a large number of possible conformations (shapes) and orientations (poses) of the ligand within the binding site.
Scoring: Evaluating each pose using a scoring function that estimates the binding free energy. Lower scores typically indicate more favorable binding.
Docking studies can accurately predict key interactions, such as the salt bridge between the ligand's protonated amine and Asp147 and the hydrogen bond between a phenolic hydroxyl and His297. This allows for the rapid in silico screening of novel chemical structures, prioritizing those with favorable predicted binding modes for synthesis and biological testing.
Table 3.4.1: Hypothetical Docking Results for a MOR Agonist 1
| Predicted Pose | Docking Score (kcal/mol) | Key Predicted Interactions |
| Pose 1 | -11.2 | Ionic bond with Asp147; H-bond with His297; π-π stacking with Trp318 |
| Pose 2 | -8.5 | Ionic bond with Asp147; H-bond with Tyr148 |
| Pose 3 | -7.1 | Ionic bond with Asp147 only; steric clash with Met151 |
Based on these results, the synthetic effort would focus on analogs that favor the conformation seen in Pose 1.
Pharmacophore modeling builds upon the concepts from section 3.1. A 3D pharmacophore model is generated based on the structures of known active agonists. This model is not a molecule but a set of electronic and steric features (e.g., H-bond donor, H-bond acceptor, aromatic ring, positive ionizable) with specific geometric constraints.
This model is then used as a rapid filter for virtual screening of massive compound libraries containing millions of structures. Instead of performing computationally expensive docking for every molecule, the algorithm first checks which molecules contain the required pharmacophoric features in the correct 3D arrangement. Only the molecules that match the pharmacophore model (the "hits") are then advanced to more rigorous analysis like molecular docking. This hierarchical approach dramatically increases the efficiency of identifying novel chemical scaffolds for potential MOR agonists.
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations provide a dynamic view. MD simulates the motions of atoms in the ligand-receptor complex over time (from nanoseconds to microseconds) by solving Newton's equations of motion.
MD simulations are critical for:
Assessing Binding Stability: Verifying if a docked pose is stable over time or if the ligand dissociates or shifts to a different, non-productive pose.
Observing Receptor Conformational Changes: Agonist binding is known to induce specific conformational changes in the receptor, particularly the outward movement of the intracellular end of TM6. This movement opens a cavity for G-protein binding and subsequent signal transduction. MD simulations can capture these activation-related motions.
Calculating Binding Free Energy: Advanced techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), performed on MD trajectories, can provide highly accurate calculations of the relative binding free energies between different ligands, offering more precise predictions of affinity than docking scores alone.
By simulating the dynamic "handshake" between a MOR agonist 1 and the receptor, MD provides unparalleled insight into the molecular basis of agonism and helps in the design of ligands with fine-tuned efficacy profiles, such as biased agonists (e.g., PZM21, Oliceridine) that preferentially activate one signaling pathway over another.
Chemoinformatic Analysis of Mu Opioid Receptor Agonist Chemical Space
The exploration of the chemical space for mu-opioid receptor (μOR) agonists is a critical endeavor in the quest for safer and more effective analgesics. Chemoinformatic analyses, which involve the use of computational and informational techniques to a broad range of chemical data, have become indispensable in understanding the complex structure-activity relationships (SAR) that govern ligand-receptor interactions. These approaches allow for the systematic evaluation of vast chemical libraries, the identification of novel scaffolds, and the prediction of the pharmacological profiles of potential drug candidates.
A significant focus of recent chemoinformatic studies has been the development of biased agonists. These are ligands that preferentially activate one intracellular signaling pathway over another, such as favoring G-protein signaling, which is associated with analgesia, over the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and constipation. acs.orgfrontiersin.org The concept of functional selectivity has spurred the creation of specialized databases and computational models to navigate the chemical space of biased μOR agonists. acs.orgnih.gov
One such resource is the BiasMOR database, a curated collection of 166 unique molecules with detailed activity data for GTPγS, cAMP, and β-arrestin assays. acs.org Analysis of this database has revealed that biased ligands are concentrated in densely populated regions of the chemical space, as defined by Lipinski's Rule of Five properties. acs.org However, no significant physicochemical differences were found between biased and unbiased opioid ligands, underscoring the need for more sophisticated analytical methods to distinguish between them. acs.org
Quantitative structure-activity relationship (QSAR) models are a cornerstone of chemoinformatic analysis, correlating the chemical structures of molecules with their biological activities. nih.govmdpi.com These models have been instrumental in predicting the affinity of ligands for the μOR. For instance, several QSAR models have been developed to predict the binding affinity of fentanyl-like molecules, which is crucial given the public health concerns surrounding synthetic opioids. nih.govmdpi.comkcl.ac.uk These models, often built using data from databases like ChEMBL, have demonstrated good predictive capabilities and have been used to explore the chemical landscape of thousands of virtual fentanyl-like structures. nih.govmdpi.comkcl.ac.uk
Machine learning (ML) techniques are increasingly being integrated into chemoinformatic workflows to enhance the predictive power of these models. nih.gov For example, decision tree models and directed message passing neural networks (MPNNs) have been trained to classify ligands as either agonists or antagonists based on their molecular structures. nih.gov These ML models have achieved high accuracy, with areas under the receiver operator curves (AUCs) exceeding 91%. nih.gov Furthermore, techniques like tritraining with disagreement have been employed to overcome the limitations of small datasets, boosting the performance of MPNN models to as high as 95.7% AUC. nih.gov
Molecular docking and molecular dynamics (MD) simulations provide a more granular, three-dimensional perspective on ligand-receptor interactions. nih.govacs.orgaip.org These structure-based methods help to elucidate the specific binding modes of agonists within the μOR and identify key amino acid residues that are critical for receptor activation and biased signaling. acs.orgacs.orgfrontiersin.org For example, studies have shown that interactions with residues such as W3187.35 and W2936.48 are important for G protein signaling, while Y3267.43 contributes to both G protein and β-arrestin pathways. acs.org It has also been suggested that balanced agonists like fentanyl and morphine interact with both the TM3 and TM6/7 sides of the receptor's binding pocket, whereas G protein-biased agonists such as oliceridine and PZM21 preferentially engage the TM3 side. frontiersin.org
The integration of ligand-based and structure-based approaches holds significant promise for advancing the design of novel μOR agonists. biorxiv.org By combining the predictive power of QSAR and ML models with the detailed structural insights from docking and MD simulations, researchers can more effectively navigate the vast chemical space of potential opioid ligands. This multi-faceted chemoinformatic strategy is essential for identifying new chemical entities with improved therapeutic profiles, ultimately leading to the development of safer and more effective pain management therapies. nih.govbiorxiv.org
Synthetic Methodologies for the Chemical Compound and Its Analogs
Total Synthesis Strategies for Mu-Opioid Receptor Agonist Scaffolds
The total synthesis of mu-opioid receptor agonists is a formidable challenge that has spurred significant innovation in organic chemistry. The core structure of many classical opioids is the morphinan (B1239233) scaffold, a tetracyclic ring system that is structurally complex and rich in functional groups. udel.edu
Key strategies often mimic biosynthetic pathways. For instance, a bio-inspired approach to opioids like (–)-codeine and (–)-oxycodone involves an intramolecular oxidative phenol (B47542) coupling to construct the morphinan scaffold, mirroring a critical step in the natural production of morphine alkaloids from L-tyrosine. chinesechemsoc.org Another biomimetic strategy utilizes a palladium-catalyzed dearomatization arene coupling reaction to efficiently construct the tetracyclic morphinan core with high regioselectivity and scalability. rsc.org
Alternative approaches have been developed to avoid reliance on biosynthetic precursors. One such method employs a tandem radical cyclization of an aryl cyclohexenyl ether, followed by a reductive hydroamination to complete the morphine ring system. udel.edu More recent innovations include a double-Heck cyclization that generates two rings and two adjacent stereocenters in a single step, drastically shortening the synthesis time for compounds like (–)-codeine. nih.gov
Beyond the classic morphinan structure, synthetic efforts have also targeted novel scaffolds. For example, the first enantioselective total syntheses of 5-phenylmorphans and cis-octahydroisoquinolines, which are promising templates for selective opioid modulators, have been developed. chemrxiv.org These syntheses demonstrate the capacity of modern organic chemistry to create structurally diverse agonist scaffolds from simple starting materials, reducing reliance on poppy cultivation and enabling access to non-natural enantiomers for further study. chemrxiv.orgrsc.org A 15-step synthesis was even developed for a morphine derivative where an oxygen atom in the E-ring is replaced by a methylene (B1212753) group, leading to significant changes in the compound's biological profile. pnas.org
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies are extensively used in the synthesis of mu-opioid receptor agonists to efficiently generate libraries of compounds for structure-activity relationship (SAR) studies.
A convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. This approach is exemplified by multicomponent reactions (MCRs), where three or more starting materials react in a single operation to form a product containing contributions from all reactants. majumdarchemneuro.com This strategy is particularly useful for rapidly assembling complex molecules. Another example is the synthesis of bivalent ligands, where pharmacophores for mu and delta opioid receptors, derived from oxymorphone and naltrindole (B39905) respectively, are synthesized separately and then joined by spacers of varying lengths. nih.gov
A divergent synthesis , in contrast, begins with a common intermediate that is systematically modified to produce a range of structurally related analogs. This method is highly effective for exploring the chemical space around a known active scaffold. For instance, a divergent and stereoselective synthesis was used to create a series of N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamides with hydroxyl groups attached to the cyclohexane (B81311) ring to explore SAR. oup.com Similarly, a common amine intermediate was utilized in the first enantioselective total syntheses of both 5-phenylmorphan and cis-octahydroisoquinolinone scaffolds, allowing direct and efficient access to two distinct classes of opioid modulators from a single precursor. chemrxiv.org This approach is fundamental to medicinal chemistry for generating new drugs with potentially reduced side effects. benthamscience.com
Advanced Chemical Transformations and Catalyst Systems
The synthesis of mu-opioid receptor agonists has benefited immensely from the application of advanced chemical transformations and sophisticated catalyst systems, which enable the efficient and selective construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are particularly prominent. A Pd-catalyzed asymmetric allylic alkylation has been used to set the key stereochemistry in the synthesis of morphine and codeine. nih.gov Heck reactions, including double-Heck cyclizations and Heck vinylations, have been instrumental in forming the intricate ring systems of morphinans. nih.govnih.gov Furthermore, a Pd-catalyzed dearomatization arene coupling reaction, using a robust phosphonium (B103445) ligand, provides a highly efficient, scalable, and regioselective method to construct the tetracyclic morphinan core. chinesechemsoc.orgrsc.org
Other transition metals also play crucial roles. An Iridium-catalyzed asymmetric hydrogenation of an imine was a key step in a scalable total synthesis of oxycodone and codeine. chinesechemsoc.org Photoredox catalysis has also emerged as a powerful tool, with a visible light-promoted hydroamination providing a novel and atom-economical method for assembling the piperidine (B6355638) D-ring of codeine. nih.govnih.gov
Organocatalysis has enabled key enantioselective transformations. A notable example is the use of a spiro-pyrrolidine catalyst in a highly enantioselective Robinson annulation to construct the cis-hydrodibenzofuran framework of (–)-morphine, creating an all-carbon quaternary center with high efficiency. nih.gov Additionally, green chemistry principles are being incorporated, such as the use of an electrochemical N-demethylation of oxycodone, which avoids toxic and corrosive reagents like cyanogen (B1215507) bromide and provides a more sustainable route to key intermediates like noroxymorphone (B159341). acs.org
Interactive Table: Advanced Catalytic Methods in Mu-Opioid Agonist Synthesis
| Catalyst System | Transformation | Application Example | Citation(s) |
|---|---|---|---|
| Palladium (Pd) | Asymmetric Allylic Alkylation | Setting stereochemistry in morphine synthesis | nih.gov |
| Palladium (Pd) | Heck Vinylation / Double-Heck Cyclization | Formation of the fourth ring of codeine/morphine | nih.govnih.gov |
| Palladium (Pd) with Phosphonium Ligand | Dearomatization Arene Coupling | Construction of the tetracyclic morphinan core | chinesechemsoc.orgrsc.org |
| Iridium (Ir) | Asymmetric Hydrogenation | Chiral synthesis of a key intermediate for oxycodone/codeine | chinesechemsoc.org |
| Visible Light Photoredox Catalyst | Hydroamination | Final ring formation in codeine synthesis | nih.govnih.gov |
| Spiro-pyrrolidine (Organocatalyst) | Enantioselective Robinson Annulation | Asymmetric synthesis of the morphine framework | nih.gov |
| Electrochemical (Anodic Oxidation) | N-Demethylation | Green synthesis of noroxymorphone from oxycodone | acs.org |
Medicinal Chemistry Synthesis Techniques (e.g., Parallel Synthesis, Combinatorial Chemistry)
Medicinal chemistry techniques such as parallel synthesis and combinatorial chemistry are powerful tools for the discovery and optimization of mu-opioid receptor agonists. These high-throughput methods allow for the rapid generation of large libraries of compounds, facilitating the exploration of structure-activity relationships (SAR) and the identification of new ligands with desired properties. benthamscience.commdpi.com
Parallel synthesis involves the simultaneous creation of a library of discrete compounds in separate reaction vessels. This technique has been successfully applied to generate libraries of opioid ligands. For example, a parallel synthesis approach was used to create a library of piperidine derivatives targeting the nociceptin (B549756) receptor, a related G-protein coupled receptor. ebi.ac.uk In another study, parallel synthesis of bis-cyclic guanidines from resin-bound reduced tripeptides yielded a series of compounds with varying affinities for mu, delta, and kappa opioid receptors. mdpi.com This method allows for systematic structural modifications to optimize receptor affinity and functional activity.
Combinatorial chemistry enables the synthesis of even larger libraries, often as mixtures, from a set of chemical building blocks. A positional scanning combinatorial library of 6,250,000 tetrapeptides was screened to identify new, highly active, and selective ligands for the mu, delta, and kappa opioid receptors from a single library. researchgate.net This demonstrates the power of mixture-based combinatorial libraries to efficiently identify distinct ligands for closely related receptor subtypes. researchgate.net The structural diversity and relative ease of generating compounds from combinatorial libraries have been crucial in identifying novel non-peptide agonists, such as pyrido-acridine and diphenylmethylpiperazine derivatives. benthamscience.com
Interactive Table: Examples of High-Throughput Synthesis in Opioid Research
| Technique | Library Type | Scaffold/Building Blocks | Target(s) | Citation(s) |
|---|---|---|---|---|
| Parallel Synthesis | Piperidine Library | Piperidine | Nociceptin (N/OFQ) Receptor | ebi.ac.uk |
| Parallel Synthesis | Bis-cyclic Guanidines | Reduced Tripeptides | Mu, Delta, Kappa Opioid Receptors | mdpi.com |
| Combinatorial Chemistry | Tetrapeptide Library | Amino Acids | Mu, Delta, Kappa Opioid Receptors | researchgate.net |
| Virtual Library Screening | Isoquinuclidines | Four-component reaction scheme | Mu and Kappa Opioid Receptors | acs.org |
Stereoselective Synthesis Approaches
The stereochemistry of opioid agonists is critical to their pharmacological activity, as the analgesic effects are often confined to a single enantiomer. researchgate.net Consequently, stereoselective synthesis is a cornerstone of modern opioid drug development, ensuring the production of enantiomerically pure compounds.
A variety of strategies are employed to control stereochemistry. Chiral pool synthesis utilizes readily available chiral starting materials. An alternative is the use of chiral auxiliaries or chiral catalysts . For example, a chiral cyclohexenol, obtained from the CBS (Corey-Bakshi-Shibata) reduction of an enone, served as the source of chirality in an asymmetric synthesis of (-)-dihydrocodeinone. udel.edu The Sharpless asymmetric epoxidation is another powerful tool that has been used to synthesize chiral building blocks for opioid-like molecules. researchgate.net
Catalytic enantioselective reactions are highly efficient for creating stereocenters. As mentioned previously, a Pd-catalyzed asymmetric allylic alkylation was pivotal in an enantioselective synthesis of (-)-codeine and (-)-morphine. nih.gov More recently, the first enantioselective total syntheses of 5-phenylmorphan and cis-octahydroisoquinoline scaffolds were achieved using a sequence involving an enantioselective conjugate addition followed by diastereoselective cyclization reactions (aza-Michael or Mannich). chemrxiv.org
Other stereoselective methods are employed to install specific configurations within the complex morphinan scaffold. The stereoselective Mitsunobu reaction has been used to prepare 6β-aminomorphinanes, inverting the stereochemistry at the C-6 position. rsc.org Similarly, reductive amination of ketones like naltrexone (B1662487) can be controlled to produce specific diastereoisomers, such as 6α- and 6β-naltrexamine, which serve as precursors for a range of antagonists. nih.gov These precise methods are essential for building the complex, three-dimensional structures required for potent and selective interaction with the mu-opioid receptor.
Interactive Table: Stereoselective Synthesis Methods for Opioid Scaffolds
| Method | Reagent/Catalyst | Transformation | Target Compound/Scaffold | Citation(s) |
|---|---|---|---|---|
| Asymmetric Reduction | CBS Reagent | Enone Reduction | (-)-Dihydrocodeinone | udel.edu |
| Asymmetric Allylic Alkylation | Palladium Catalyst | Allylic Alkylation | (-)-Codeine, (-)-Morphine | nih.gov |
| Asymmetric Epoxidation | Sharpless Reagents | Epoxidation of an Allylic Alcohol | (R)-2-benzylmorpholine | researchgate.net |
| Enantioselective Annulation | Spiro-pyrrolidine Organocatalyst | Robinson Annulation | (-)-Morphine | nih.gov |
| Diastereoselective Cyclization | Acid-promoted | Aza-Michael Reaction | 5-Phenylmorphan | chemrxiv.org |
| Stereoselective Amination | Mitsunobu Reaction | Hydroxyl to Amine Conversion (Inversion) | 6β-Aminomorphinanes | rsc.org |
Preclinical Research Models and Methodologies for Studying the Chemical Compound S Activity
In Vitro Cellular and Biochemical Assay Systems
In vitro assays provide a controlled environment to dissect the specific interactions between a mu-opioid receptor agonist and its target receptor, as well as the subsequent intracellular signaling cascades.
Receptor binding assays are fundamental in determining the affinity of a compound for the mu-opioid receptor. These assays typically use cell membrane preparations from cells expressing the receptor.
Radioligand Competition Assays: These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to the mu-opioid receptor. eurofinsdiscovery.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the binding affinity (Ki) of the test compound.
Saturation Assays: These assays determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radiolabeled ligand. By incubating the membranes with increasing concentrations of a radioligand, the total and nonspecific binding can be measured, with specific binding calculated as the difference between the two.
| Compound | Assay Type | Radioligand | Ki (nM) | Reference |
|---|---|---|---|---|
| DAMGO | Competition | [³H]DAMGO | 0.537 | eurofinsdiscovery.com |
| Naloxone | Competition | [³H]DAMGO | 0.43 | eurofinsdiscovery.com |
| NAQ | Competition | Not Specified | 0.6 | acs.org |
| DPDPE | Competition | [³H]DAMGO | 273 | eurofinsdiscovery.com |
| U-50488 hydrochloride | Competition | [³H]DAMGO | 280 | eurofinsdiscovery.com |
Upon activation by an agonist, G protein-coupled receptors (GPCRs) like the mu-opioid receptor catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins. [³⁵S]GTPγS binding assays measure this initial step in the signaling cascade.
In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. researchgate.net When a MOR agonist activates the receptor, it facilitates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound radioactivity is then quantified, providing a measure of the agonist's potency (EC50) and efficacy (Emax) for G protein activation. nih.gov Studies have shown that different MOR agonists can display varying efficacies for activating different G protein subtypes, such as Gαi1 and GαoA. nih.gov For instance, DAMGO shows a higher affinity interaction for GαoA compared to Gαi1. nih.gov
| Compound | Cell Line | Potency (EC50, nM) | Efficacy (% of DAMGO) | Reference |
|---|---|---|---|---|
| DAMGO | CHO-hMOP | ~10 | 100% | mdpi.com |
| Morphine | CHO-hMOP | ~100 | ~70% | mdpi.com |
| Fentanyl | CHO-hMOP | ~1 | ~80% | mdpi.com |
| Buprenorphine | CHO-hMOP | ~1 | ~40% (Partial Agonist) | nih.gov |
The mu-opioid receptor is coupled to the inhibitory G protein, Gi, which inhibits the enzyme adenylyl cyclase. wikipedia.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
cAMP accumulation assays are used to measure the functional consequence of Gi protein activation. In these assays, cells expressing the MOR are stimulated with an agent that increases intracellular cAMP levels, such as forskolin. nih.gov The ability of a MOR agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured. researchgate.net The potency (EC50) and efficacy (Emax) of the agonist in reducing cAMP levels provide a measure of its functional activity. pubcompare.ai
Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which play a key role in receptor desensitization, internalization, and G protein-independent signaling. nih.gov
Several techniques are used to measure β-arrestin recruitment:
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These assays use fusion proteins of the MOR and β-arrestin with a donor and acceptor molecule (e.g., a luciferase and a fluorescent protein). When the agonist induces the interaction between the receptor and β-arrestin, the donor and acceptor come into close proximity, resulting in a detectable energy transfer.
PathHunter Assay: This is a proprietary enzyme complementation assay. The MOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive fragment of the enzyme. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal. researchgate.netnih.gov
These assays are crucial for determining if a MOR agonist is "biased," meaning it preferentially activates either the G protein pathway or the β-arrestin pathway. nih.gov
| Compound | Assay | Cell Line | Potency (EC50, nM) | Efficacy (% of DAMGO) | Reference |
|---|---|---|---|---|---|
| DAMGO | PathHunter | CHO-mMOR-1 | ~30 | 100% | researchgate.net |
| Morphine | PathHunter | CHO-mMOR-1 | ~200 | ~60% | researchgate.net |
| Fentanyl | PathHunter | CHO-K1 OPRM1 | Not Specified | Not Specified | mdpi.com |
| PZM21 | Not Specified | Not Specified | Minimal β-arrestin 2 recruitment | nih.gov |
Activation of the mu-opioid receptor can modulate the activity of various ion channels through G protein signaling.
G protein-coupled inwardly-rectifying potassium (GIRK) channels: MOR activation, via the Gβγ subunit of the Gi/o protein, leads to the opening of GIRK channels. This causes potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. Electrophysiological techniques, such as patch-clamp, can measure these changes in ion channel activity in response to a MOR agonist.
Voltage-Gated Calcium Channels (VGCCs): MOR activation can also inhibit N-type and P/Q-type VGCCs. nih.gov This inhibition reduces calcium influx into the presynaptic terminal, leading to a decrease in neurotransmitter release. The effect of MOR agonists on VGCCs can be studied using electrophysiology or calcium imaging techniques.
Prolonged exposure to agonists can lead to the internalization or endocytosis of mu-opioid receptors from the cell surface into intracellular compartments. rndsystems.com This process is a key mechanism of receptor desensitization and regulation.
Microscopy-Based Assays: These assays use fluorescently tagged receptors or antibodies against the receptor to visualize its localization within the cell. rndsystems.com Confocal microscopy can be used to observe the movement of receptors from the plasma membrane to intracellular vesicles following agonist treatment. nih.gov High-content screening platforms can automate this process, allowing for the quantification of receptor internalization in a large number of cells. rndsystems.com
Flow Cytometry: This technique can be used to quantify the amount of receptor on the cell surface. nih.gov By labeling the extracellular portion of the receptor with a fluorescent antibody, the decrease in cell surface fluorescence following agonist treatment can be measured, providing an indication of receptor internalization.
It has been observed that different MOR agonists have varying capacities to induce receptor internalization. For instance, agonists like DAMGO and etorphine are known to cause robust receptor internalization, whereas morphine is a weak inducer of this process. nih.govthermofisher.com
Reporter Gene Assays for Downstream Pathway Activation
Reporter gene assays are fundamental in vitro tools for quantifying the activation of intracellular signaling pathways following the binding of a mu-opioid receptor (MOR) agonist. These assays are designed to measure the transcriptional regulation of a specific gene, which is linked to a detectable reporter protein. Activation of the MOR by an agonist initiates a cascade of intracellular events, leading to the modulation of transcription factors that, in turn, control the expression of the reporter gene.
Commonly used reporter genes include those encoding enzymes like luciferase and β-galactosidase, which produce light or a colored product, respectively, upon substrate addition. The intensity of the signal generated is proportional to the level of reporter gene expression and, consequently, to the extent of receptor activation. These assays are particularly useful for high-throughput screening of compound libraries to identify novel MOR agonists and for characterizing their functional selectivity or "biased agonism."
A key application of reporter gene assays in MOR research is the differentiation between G-protein-dependent and β-arrestin-dependent signaling pathways. researchgate.netpnas.orgmdpi.com For instance, a luciferase complementation assay can be engineered where the enzyme is split into two non-functional fragments. pnas.org One fragment is fused to the MOR and the other to an intracellular signaling protein like β-arrestin-2. researchgate.netnih.gov Upon agonist-induced receptor activation and subsequent recruitment of β-arrestin-2 to the receptor, the two luciferase fragments are brought into close proximity, reconstituting a functional enzyme and generating a measurable light signal. researchgate.netpnas.orgresearchgate.net This allows for a direct assessment of an agonist's ability to engage the β-arrestin pathway. researchgate.netpnas.org
Table 1: Comparison of Reporter Systems for Mu-Opioid Receptor Signaling
| Reporter System | Pathway Measured | Principle | Advantages |
|---|---|---|---|
| CRE-Luciferase | G-protein (cAMP) | Measures changes in cAMP levels via a cAMP response element (CRE) driving luciferase expression. | Well-established, sensitive, suitable for HTS. |
| SRE-Luciferase | G-protein (MAPK/ERK) | Measures activation of the MAPK/ERK pathway via a serum response element (SRE) driving luciferase expression. | Assesses a different branch of G-protein signaling. |
| β-Arrestin Recruitment (e.g., PathHunter) | β-Arrestin | Enzyme complementation assay where agonist-induced receptor-arrestin interaction reconstitutes a functional enzyme. researchgate.net | Directly measures β-arrestin engagement, crucial for studying biased agonism. researchgate.netpnas.orgresearchgate.net |
Ex Vivo Tissue and Organ Preparations
Isolated organ bath preparations are classic and highly valuable ex vivo assays for characterizing the functional activity of MOR agonists at a tissue level. nih.gov The guinea pig ileum and mouse vas deferens are two of the most frequently used tissues due to their rich expression of opioid receptors and their predictable contractile responses. nih.govnih.gov
In the guinea pig ileum preparation, a segment of the small intestine is suspended in an organ bath containing a physiological salt solution and subjected to electrical field stimulation, which induces cholinergic nerve-mediated contractions of the longitudinal smooth muscle. nih.govnih.gov MOR agonists inhibit the release of acetylcholine (B1216132) from these nerves, thereby reducing the force of the electrically evoked contractions in a concentration-dependent manner. nih.govresearchgate.net This inhibitory effect can be quantified to determine the potency (IC50) and efficacy of the test compound. nih.gov
Similarly, the mouse vas deferens preparation is electrically stimulated to elicit contractions, which are primarily mediated by the release of noradrenaline. nih.gov MOR agonists act on presynaptic receptors to inhibit noradrenaline release, leading to a reduction in the contractile response. nih.govnih.gov This preparation is particularly useful for distinguishing between mu- and delta-opioid receptor activity, as the mouse vas deferens contains a mixed population of these receptors. nih.gov
Table 2: Potency of Mu-Opioid Receptor Agonists in Isolated Tissue Preparations
| Compound | Tissue | Potency (IC50, nM) |
|---|---|---|
| DAMGO | Guinea Pig Ileum | 1.8 - 15 nih.govresearchgate.net |
| Morphine | Guinea Pig Ileum | 46 nih.gov |
| Dermorphin | Mouse Vas Deferens | 0.4 |
| DAMGO | Mouse Vas Deferens | 2.5 |
Brain slice electrophysiology provides a powerful platform to investigate the effects of MOR agonists on neuronal activity and synaptic communication within preserved neural circuits. nih.govnih.gov In this technique, thin slices of brain tissue are maintained in a viable state in vitro, allowing for detailed electrophysiological recordings from individual neurons. nih.govnih.gov
Whole-cell patch-clamp and intracellular recording techniques are employed to measure various neuronal properties, such as membrane potential, firing rate, and synaptic currents. nih.govnih.gov Activation of MORs, which are G-protein coupled receptors, typically leads to neuronal inhibition. nih.gov This can manifest as a hyperpolarization of the postsynaptic membrane, primarily through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov Additionally, MOR activation can inhibit neurotransmitter release from presynaptic terminals by reducing calcium influx through voltage-gated calcium channels. nih.govnih.gov
By recording excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs), researchers can determine how MOR agonists modulate both glutamatergic and GABAergic synaptic transmission. jneurosci.orgfrontiersin.orgjneurosci.orgelifesciences.org For example, the application of a MOR agonist like DAMGO has been shown to decrease the amplitude of evoked EPSCs in various brain regions, indicating a presynaptic inhibition of glutamate (B1630785) release. nih.govfrontiersin.orgjneurosci.org
Primary cell cultures, derived directly from animal brain tissue, offer a controlled in vitro environment to dissect the cellular and molecular mechanisms of MOR agonist activity. nih.govucla.edu These cultures can be enriched for specific cell types, such as neurons or glial cells (astrocytes and microglia), allowing for the study of compound effects on a homogenous cell population. ucla.edunih.govumn.edu
In primary neuronal cultures, MOR agonists can be evaluated for their effects on neuronal survival, neurite outgrowth, and synaptic function. nih.gov Electrophysiological techniques, such as patch-clamp, can be applied to cultured neurons to study changes in ion channel activity and synaptic transmission following agonist application. nih.gov Furthermore, these cultures are instrumental in studying receptor trafficking, including desensitization and internalization, which are key processes in the development of opioid tolerance. nih.govucla.edu
The role of glial cells in modulating neuronal activity and responding to opioids is an area of growing interest. nih.govunibo.itresearchgate.net Primary glial cultures have revealed that both astrocytes and microglia express MORs. umn.eduunibo.it Studies using these cultures have shown that MOR activation can influence glial cell functions, such as the release of inflammatory mediators and chemotaxis. umn.edunih.gov For instance, the selective MOR agonist DAMGO has been demonstrated to suppress the migration of microglial cells. umn.edu
In Vivo Non-Human Animal Models (Focus on Mechanistic Characterization)
Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that enables the visualization and quantification of MOR distribution and occupancy in the brains of living animals, including non-human primates and rodents. upenn.edunih.govnih.govbiorxiv.org This methodology is crucial for understanding the relationship between the administered dose of a MOR agonist, its concentration in the brain, and its binding to the target receptor. upenn.edunih.gov
PET studies utilize radiolabeled ligands (radiotracers) that have a high affinity and selectivity for the MOR. nih.govbiorxiv.org One of the most widely used radiotracers for imaging MORs is [11C]carfentanil. nih.govbiorxiv.orgmedrxiv.org Following intravenous injection, the radiotracer enters the brain and binds to MORs. The PET scanner detects the positrons emitted by the decaying radioisotope, allowing for the mapping of receptor density in different brain regions. upenn.edunih.gov
Receptor occupancy studies involve a baseline PET scan to measure the initial receptor availability, followed by the administration of a non-radiolabeled MOR agonist (the compound of interest). A second PET scan is then performed to measure the displacement of the radiotracer by the competing drug. The difference between the two scans provides a quantitative measure of receptor occupancy at a given dose of the agonist. upenn.edumedrxiv.org This information is vital for correlating receptor binding with the pharmacological effects of the compound. upenn.edunih.gov
Table 3: Commonly Used PET Radioligands for Mu-Opioid Receptor Imaging
| Radioligand | Type | Application |
|---|---|---|
| [11C]carfentanil | Agonist | Quantifying receptor density and occupancy. nih.govbiorxiv.orgmedrxiv.org |
| [11C]diprenorphine | Antagonist | Non-selective for opioid receptor subtypes, used for general opioid receptor imaging. nih.gov |
| [18F]fluoroethyldiprenorphine | Antagonist | Longer half-life than 11C allows for longer imaging studies. |
| [11C]GSK1521498 | Antagonist | Used in blocking and displacement studies to measure MOR engagement. upenn.edu |
Microdialysis for Neurotransmitter Release Profiling
Microdialysis is a widely used preclinical technique to measure the concentrations of endogenous substances in the extracellular fluid of specific brain regions in freely moving animals. capes.gov.br This methodology is instrumental in profiling how mu-opioid receptor agonists modulate neurotransmission processes. capes.gov.br The technique involves implanting a small, semipermeable probe into a target brain area. The probe is continuously perfused with a physiological solution, allowing substances from the surrounding extracellular space to diffuse across the membrane into the perfusion fluid, which is then collected and analyzed, typically using high-performance liquid chromatography (HPLC). nih.gov
Research employing microdialysis has demonstrated that mu-opioid receptor agonists can significantly alter the release of various neurotransmitters. For instance, studies in the rat hippocampus have shown that the local application of morphine via the microdialysis probe causes a concentration-dependent reduction of potassium-evoked noradrenaline release. nih.gov This inhibitory effect was blocked by the mu-opioid receptor antagonist naltrexone (B1662487), confirming that the action was mediated specifically through mu-opioid receptors. nih.gov In contrast, agonists selective for delta-opioid receptors ([D-Pen2, D-Pen5]-enkephalin) or kappa-opioid receptors (U-69593) did not alter noradrenaline release, highlighting the specificity of the mu-receptor's role in this process. nih.gov
Beyond the noradrenergic system, microdialysis has been crucial in examining the effects of mu-opioid agonists on the dopaminergic system, particularly within the brain's reward circuitry. Studies have shown that mu-opioid agonists can have opposite effects on dopamine (B1211576) release in different brain regions, such as the nucleus accumbens and the dorsal caudate, providing critical insights into the neurochemical basis of their behavioral effects. capes.gov.br
Optogenetic and Chemogenetic Approaches for Circuit Manipulation
Optogenetics and chemogenetics are powerful, modern methodologies that allow for the precise control of specific neuronal populations to dissect the neural circuits underlying the effects of mu-opioid receptor agonists. These techniques provide a level of cellular and temporal specificity that is unattainable with systemic drug administration.
Optogenetics involves the use of light to control neurons that have been genetically modified to express light-sensitive ion channels, such as channelrhodopsin (for activation) or halorhodopsin (for inhibition). nih.gov By delivering light via a fiber-optic implant into a specific brain region of a mouse line expressing these channels in mu-opioid receptor (MOR)-positive neurons, researchers can mimic or block the effects of an agonist on a specific circuit. eneuro.org For example, studies have used optogenetic stimulation of MOR-expressing GABAergic interneurons in the ventral tegmental area (VTA) to induce avoidance behavior, demonstrating the critical role of these specific neurons in modulating the dopamine system. eneuro.org This approach helps to understand how MOR activation in one cell type (GABAergic neurons) leads to the disinhibition of another (dopaminergic neurons), a key mechanism for opioid-mediated effects. nih.gov
Chemogenetics utilizes genetically engineered receptors, known as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are unresponsive to endogenous ligands but can be activated by specific synthetic compounds. royalsocietypublishing.org The most common DREADDs are Gq-coupled (hM3Dq) for neuronal activation and Gi-coupled (hM4Di) for neuronal inhibition. royalsocietypublishing.orgmdpi.com Researchers can express these DREADDs in MOR-expressing neurons. Subsequent administration of a synthetic actuator, such as deschloroclozapine (DCZ), can selectively inhibit or activate these specific neurons. mdpi.combiorxiv.org For instance, a gene therapy approach using a synthetic mu-opioid receptor promoter to drive the expression of inhibitory DREADDs in the anterior cingulate cortex has been shown to mimic the analgesic effects of morphine in a neuropathic pain model. biorxiv.org This demonstrates that the targeted inhibition of MOR-expressing neurons in a specific cortical region is sufficient to replicate the therapeutic effects of a globally administered agonist. biorxiv.orgbiorxiv.org
Genetic Models (e.g., Receptor Knockout/Knock-in Strains)
Genetic models, particularly knockout and knock-in mice, have been indispensable tools for elucidating the specific in vivo functions of the mu-opioid receptor and the actions of its agonists. nih.gov
Receptor Knockout Models: In knockout mice, the gene encoding the mu-opioid receptor (Oprm1) is deleted. These animals have been fundamental in confirming that the primary behavioral and physiological effects of classical opioids like morphine are mediated through this receptor. nih.gov Studies using these models have provided definitive evidence for the receptor's role in analgesia, reward, and the development of physical dependence. nih.govnih.gov For instance, the absence of morphine-induced analgesia and reward in mu-opioid receptor knockout mice provides unequivocal proof of the receptor's necessity for these effects.
Receptor Knock-in Models: Knock-in models involve the insertion or modification of a gene at its original locus, which overcomes many limitations of other transgenic models. nih.gov This technology has been used to create mouse lines where the native mu-opioid receptor is replaced with a modified version, for example, one tagged with a fluorescent protein like Venus-YFP. nih.gov Such models allow for the direct visualization of the receptor's expression, distribution, and trafficking in response to agonist binding in vivo. nih.gov Another powerful application is the creation of Oprm1-Cre mouse lines. eneuro.org In these mice, the enzyme Cre recombinase is expressed under the control of the mu-opioid receptor gene promoter. eneuro.org This allows researchers to introduce or delete other genes (such as those for optogenetic or chemogenetic tools) specifically in MOR-expressing neurons, enabling highly targeted circuit manipulation. eneuro.orgnih.gov
These genetic tools have significantly advanced the understanding of the opioid system by allowing for the dissection of the receptor's function in specific tissues, brain regions, and even distinct neuronal populations. nih.gov
Assessment of Physiological Processes at a Mechanistic Level
Understanding the activity of mu-opioid receptor agonists at a mechanistic level involves assessing the intracellular signaling cascades they trigger upon binding to the receptor. The mu-opioid receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. nih.gov
Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein. nih.gov The Gα subunit dissociates and inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). mdpi.com Simultaneously, the Gβγ subunit dissociates and directly modulates ion channels; it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release from the presynaptic terminal. mdpi.comnih.gov
Beyond this canonical G-protein pathway, mu-opioid receptor agonists can also trigger signaling through β-arrestin pathways. acs.org This "biased agonism" concept posits that different agonists can stabilize different receptor conformations, preferentially activating either the G-protein pathway or the β-arrestin pathway. mdpi.com The G-protein pathway is generally associated with the therapeutic analgesic effects, while the β-arrestin pathway has been linked to some of the receptor's internalization and the development of tolerance. mdpi.comacs.org
Preclinical methodologies to assess these mechanistic processes include:
In vitro assays: Cultured cells expressing the mu-opioid receptor are used to measure changes in second messengers like cAMP.
Electrophysiology: Techniques like patch-clamp recordings in brain slices are used to directly measure the effects of agonists on ion channel activity (e.g., GIRK currents) and neuronal excitability. nih.gov
Biochemical assays: Western blotting can be used to measure the phosphorylation of downstream signaling proteins, such as extracellular signal-regulated kinase (ERK). doi.org Studies have shown that different agonists, like morphine and fentanyl, can induce ERK phosphorylation through distinct pathways (protein kinase C vs. β-arrestin2-dependent, respectively), leading to different downstream cellular effects. doi.org
These mechanistic studies are crucial for understanding how different mu-opioid receptor agonists produce their unique physiological and behavioral profiles.
Neurobiological and Physiological Research Context of Mu Opioid Receptor Agonism
Anatomical Distribution and Subcellular Localization of Mu Opioid Receptors in Neural Circuits
The functional effects of mu-opioid receptor agonists are intrinsically linked to the specific locations of the receptors within the central nervous system (CNS). Their distribution is not uniform, with high concentrations in regions associated with pain processing, reward, and autonomic control. wikipedia.orgebi.ac.ukwikipedia.org
Mu-opioid receptors are widely distributed throughout the CNS, with particularly high densities in areas crucial for pain perception and modulation. wikipedia.orghealthline.com These regions include the periaqueductal gray, the superficial dorsal horn of the spinal cord (specifically the substantia gelatinosa of Rolando), the thalamus, and the somatosensory cerebral cortex. nih.govwikipedia.org Beyond pain pathways, MORs are densely expressed in brain regions associated with reward and motivation, such as the nucleus accumbens and the ventral tegmental area. wikipedia.orgnih.gov Other areas with significant MOR expression include the cerebral cortex, amygdala, hypothalamus, medial habenular nucleus, interpeduncular nucleus, median raphe nucleus, parabrachial nuclei, locus coeruleus, and the nucleus of the solitary tract. wikipedia.orgebi.ac.uknih.gov This widespread distribution underscores the diverse physiological functions modulated by MOR agonism.
| Brain Region | Primary Function | Mu Opioid Receptor Expression Level |
|---|---|---|
| Periaqueductal Gray (PAG) | Pain Modulation | High wikipedia.orgnih.gov |
| Spinal Cord (Superficial Dorsal Horn) | Pain Perception | High nih.govwikipedia.orgnih.gov |
| Nucleus Accumbens | Reward and Motivation | High wikipedia.orgen-journal.orgresearchgate.net |
| Ventral Tegmental Area (VTA) | Reward and Motivation | High nih.govresearchgate.net |
| Thalamus | Sensory Relay, Pain Perception | High ebi.ac.ukwikipedia.org |
| Cerebral Cortex | Higher Cognitive Functions, Pain Perception | Moderate to High wikipedia.orgebi.ac.ukwikipedia.org |
| Amygdala | Emotion, Fear, Anxiety | Moderate to High wikipedia.orgnih.goven-journal.org |
| Hypothalamus | Autonomic and Endocrine Control | Moderate to High wikipedia.orgebi.ac.ukwikipedia.org |
| Locus Coeruleus | Arousal, Stress | Moderate nih.gov |
The precise location of mu-opioid receptors at the subcellular level—whether at synaptic or extrasynaptic sites—critically determines their modulatory influence on neuronal communication. MORs are found at both presynaptic and postsynaptic locations. nih.govnih.gov
Presynaptic MORs are located on the axon terminals of neurons and their activation typically inhibits the release of neurotransmitters. wikipedia.orgnih.gov This is a primary mechanism by which opioid agonists modulate synaptic transmission. For example, presynaptic MOR activation can suppress the release of GABA. wikipedia.org
Postsynaptic MORs are primarily located on the dendrites and cell bodies of neurons. nih.govnih.gov Their activation generally leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. nih.govyoutube.com This inhibitory effect is a key component of the analgesic and sedative properties of MOR agonists.
While the distinction between synaptic and extrasynaptic N-methyl-D-aspartate receptors (NMDARs) and their opposing roles in neuronal survival is well-documented, the functional implications of synaptic versus extrasynaptic MOR localization are an area of ongoing investigation. nih.gov However, the available evidence indicates that MORs can be found both within the synaptic cleft and in perisynaptic or extrasynaptic locations on the neuronal membrane, suggesting a capacity for both focal, synapse-specific modulation and broader, more diffuse regulation of neuronal excitability. wikipedia.orgnih.gov
Mu-opioid receptors are expressed by a variety of cell types within the central nervous system, including different populations of neurons and glial cells.
Neuronal Populations: A significant body of research indicates that MORs are predominantly expressed on GABAergic inhibitory neurons. nih.goven-journal.org By inhibiting these inhibitory neurons, MOR agonists can disinhibit downstream principal neurons, a mechanism thought to be crucial for their rewarding effects in areas like the ventral tegmental area. nih.gov MORs are also found on glutamatergic excitatory neurons, although the extent and functional significance of this expression can vary between brain regions. nih.gov For instance, in the anterior cingulate cortex and primary somatosensory cortex, MORs are present on both excitatory and inhibitory neuronal subtypes, including somatostatin and parvalbumin-positive interneurons. escholarship.org
Glial Cell Populations: Historically, MOR research has focused on neuronal expression. However, recent studies have increasingly demonstrated the expression and functional relevance of MORs on glial cells, including astrocytes and microglia. en-journal.orgfrontiersin.org Studies using reporter mice have shown significant MOR expression in astrocytes across various brain regions, including the hippocampus, nucleus accumbens, periaqueductal gray, and amygdala. en-journal.orgresearchgate.net Microglial cells have also been shown to express MORs, which may contribute to the complex interplay between the opioid and immune systems in the context of pain and inflammation. escholarship.orgfrontiersin.org
| Cell Type | Subtype | Mu Opioid Receptor Expression | Primary Effect of Agonism |
|---|---|---|---|
| Neurons | GABAergic Interneurons | High nih.goven-journal.org | Inhibition of GABA release (disinhibition of downstream neurons) wikipedia.org |
| Glutamatergic Neurons | Present nih.gov | Inhibition of glutamate (B1630785) release nih.gov | |
| Parvalbumin-positive Interneurons | Present en-journal.orgescholarship.org | Modulation of cortical circuits escholarship.org | |
| Glial Cells | Astrocytes | Present en-journal.orgresearchgate.net | Modulation of synaptic function and neuroinflammation en-journal.org |
| Microglia | Present frontiersin.org | Modulation of neuroimmune responses frontiersin.org |
Modulation of Neurotransmitter Systems by Mu Opioid Receptor Agonists
Mu-opioid receptor agonists exert profound effects on several major neurotransmitter systems, most notably the dopaminergic, serotonergic, and noradrenergic systems. These interactions are central to the therapeutic and addictive properties of these compounds.
The rewarding and addictive properties of mu-opioid receptor agonists are largely mediated through their interaction with the mesolimbic dopamine (B1211576) system. A key mechanism involves the disinhibition of dopamine neurons in the ventral tegmental area (VTA). nih.gov MORs are densely expressed on GABAergic interneurons in the VTA that tonically inhibit dopamine neurons. nih.gov By activating these MORs, opioid agonists inhibit the GABAergic interneurons, thereby removing the inhibitory brake on dopamine neurons and leading to increased dopamine release in the nucleus accumbens. nih.gov
While the primary mechanism is thought to be indirect, some evidence also suggests a direct action of MOR agonists on dopamine neurons in the VTA and substantia nigra. nih.gov The modulation of dopamine neurons in the periaqueductal gray/dorsal raphe has also been implicated in the antinociceptive effects of opioids. nih.gov
Mu-opioid receptor agonists also significantly modulate serotonergic (5-HT) and noradrenergic (norepinephrine) neurotransmission, which are critically involved in mood, arousal, and pain modulation.
Serotonergic System: The interaction between the opioid and serotonergic systems is complex and region-specific. In the dorsal raphe nucleus (DRN), a major source of serotonin in the brain, local infusion of mu-opioid agonists increases extracellular serotonin levels. nih.gov This effect is selective to the DRN, as similar effects are not observed in the median raphe nucleus or nucleus accumbens. nih.gov Some atypical opioids also possess serotonin reuptake inhibition properties, further influencing the serotonergic system. wikipedia.org
Regulation of GABAergic and Glutamatergic Neurotransmission
The activation of mu-opioid receptors (MORs) plays a critical role in modulating the brain's primary inhibitory (GABAergic) and excitatory (glutamatergic) systems. At a general level, MOR activation is inhibitory, leading to a reduction in neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons. nih.gov This modulation, however, is not uniform across the brain; the specific effects of MOR agonists on GABAergic and glutamatergic transmission are highly dependent on the brain region and the specific neural circuits involved. nih.gov
In many brain regions, MOR activation presynaptically inhibits the release of both GABA and glutamate. nih.govfrontiersin.org For instance, studies have shown that MOR activation can suppress glutamate input in areas like the nucleus accumbens and the ventral tegmental area (VTA). frontiersin.org In the dorsal motor nucleus of the vagus, MOR activation has been observed to presynaptically inhibit glutamate input without affecting GABAergic input under normal conditions. nih.gov However, this can change with alterations in cellular signaling pathways; for example, when cAMP signaling is engaged, MORs can be trafficked to the surface of GABAergic nerve terminals, leading to the inhibition of GABA transmission. nih.gov
Research on dual glutamatergic/GABAergic inputs from the midbrain to the hippocampus has found that MOR activation strongly inhibits the release of both neurotransmitters. jneurosci.orgjneurosci.org This inhibition is primarily achieved through the downmodulation of presynaptic N-type calcium channels. jneurosci.org Interestingly, the modulation can be complex, as MOR activation might also cause a disinhibition of local circuits by suppressing local GABAergic interneurons that make axo-axonic contacts with the primary terminals. jneurosci.org
Impact on Neural Circuit Function and Connectivity
The modulation of GABAergic and glutamatergic neurotransmission by mu-opioid receptor agonists has profound impacts on the function and connectivity of neural circuits. By altering the flow of information at the synaptic level, these compounds can reshape the activity patterns of entire brain networks involved in pain, reward, mood, and motivation. nih.govhealthline.com
Mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o class of G-proteins. nih.govfrontiersin.org Their activation triggers a cascade of intracellular events that mediate both presynaptic and postsynaptic inhibition. researchgate.net
Presynaptic Mechanisms: At the presynaptic terminal, MOR activation inhibits the release of neurotransmitters. nih.govresearchgate.net This is accomplished through two primary mechanisms:
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit of the activated G-protein directly interacts with and inhibits N-type and P/Q-type VGCCs. jneurosci.orgnorthwestern.edu This reduces the influx of calcium (Ca2+) into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the cell membrane and subsequent neurotransmitter release. researchgate.netnih.gov
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). wikipedia.orgwikipedia.org Reduced cAMP levels can indirectly modulate neurotransmitter release. nih.gov
Postsynaptic Mechanisms: On the postsynaptic membrane, MOR activation typically leads to neuronal hyperpolarization, making the neuron less likely to fire an action potential. researchgate.netnih.gov This is primarily achieved by:
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and opens GIRK channels, increasing the efflux of potassium (K+) ions from the neuron. nih.gov This outward flow of positive charge makes the inside of the cell more negative, resulting in hyperpolarization. researchgate.netnih.gov
These synergistic presynaptic and postsynaptic actions effectively decrease neuronal excitability and inhibit the transmission of signals within the circuit. nih.gov
| Mechanism | Location | Key Molecular Event | Consequence |
| Inhibition of VGCCs | Presynaptic Terminal | Gβγ subunit inhibits N- and P/Q-type Ca2+ channels | Reduced neurotransmitter release |
| Inhibition of Adenylyl Cyclase | Presynaptic Terminal | Gαi subunit inhibits adenylyl cyclase, reducing cAMP | Modulation of neurotransmitter release |
| Activation of GIRK Channels | Postsynaptic Membrane | Gβγ subunit opens potassium channels | Neuronal hyperpolarization, reduced excitability |
Chronic or repeated exposure to mu-opioid receptor agonists leads to significant adaptive changes and long-term plasticity in neural circuits. These neuroadaptations underlie phenomena such as tolerance (the need for higher doses to achieve the same effect) and dependence. wikipedia.orgjneurosci.org
One of the key adaptations is the desensitization of the MOR signaling pathway. jneurosci.org This involves several processes, including receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin proteins, which uncouple the receptor from its G-protein and can promote receptor internalization. nih.gov
Furthermore, chronic opioid exposure can lead to a homeostatic upregulation of the cAMP pathway. wikipedia.orgnih.gov While acute MOR activation inhibits adenylyl cyclase, prolonged exposure causes a compensatory increase in the expression and activity of this enzyme. nih.gov When the opioid agonist is withdrawn, this upregulated cAMP system becomes unmasked, leading to a "cAMP overshoot" that contributes to the cellular and behavioral signs of withdrawal. wikipedia.orgnih.gov
Research also points to changes in the expression of MOR splice variants as a mechanism of long-term plasticity. nih.gov Chronic morphine treatment has been shown to upregulate specific variants, such as MOR-1B2 and MOR-1C1. nih.gov These variants may exhibit different signaling properties, including a shift in their G-protein coupling from inhibitory Gαi to stimulatory Gαs, which would further contribute to the altered signaling landscape in a state of tolerance. nih.gov This plasticity in receptor signaling is a major factor in the development of opioid tolerance. nih.gov
Role of Mu Opioid Receptors in Regulatory Physiological Systems (Mechanistic Focus)
Mu-opioid receptors are widely distributed not only in the central nervous system but also throughout peripheral tissues, where they play a crucial role in regulating various physiological systems. nih.gov Their activation influences neuroendocrine functions and interacts significantly with the autonomic nervous system.
MORs are expressed in key areas of the neuroendocrine system, particularly the hypothalamus, which coordinates hormone release and homeostasis. nih.govfrontiersin.org The activation of MORs by agonists can modulate the hypothalamo-pituitary-adrenal (HPA) axis, a central component of the body's stress response. nih.gov
One notable effect is the modulation of Anti-diuretic hormone (ADH) secretion. MOR activation in the hypothalamus can inhibit GABAergic neurons that normally suppress ADH release from the posterior pituitary. nih.gov This disinhibition leads to an increase in ADH secretion, which can have downstream effects on water balance. nih.gov The endogenous opioid system, involving ligands like beta-endorphin, is integral to these neuroendocrine regulatory functions. nih.govyoutube.com
The autonomic nervous system (ANS), which controls involuntary bodily functions, is heavily modulated by mu-opioid receptors. nih.gov
Sympathetic Nervous System: Chronic stimulation of MORs has been shown to decrease resting muscle sympathetic nerve activity (MSNA) in humans. ahajournals.org While acute administration of MOR agonists may have variable effects often confounded by other factors like respiratory depression, long-term agonism is associated with a reduction in sympathetic outflow, as evidenced by lower MSNA and plasma norepinephrine concentrations. ahajournals.org Conversely, blocking MORs with an antagonist like naloxone during periods of sympathetic activation can potentiate the increase in MSNA, indicating an inhibitory role for endogenous opioids under these conditions. ahajournals.org
Gastrointestinal System: MORs are densely expressed in the myenteric plexus of the gastrointestinal tract. wikipedia.org Their activation by agonists has a potent inhibitory effect on gut motility. This is achieved by inhibiting the release of acetylcholine (B1216132) (ACh) from myenteric neurons and partially inhibiting the release of other neurotransmitters like nitric oxide. nih.gov This reduction in propulsive motility is the mechanism behind the common side effect of constipation associated with MOR agonist use. wikipedia.orgnih.gov
Central Regulation of Visceral Functions
The central nervous system (CNS) plays a pivotal role in modulating the functions of visceral organs through a complex interplay of neural circuits. Mu-opioid receptor (MOR) agonists exert significant influence over these regulatory pathways, impacting a range of physiological processes critical for homeostasis. By acting on MORs expressed in various brain regions, these compounds can alter the autonomic outflow to the gastrointestinal, cardiovascular, and respiratory systems. This section explores the neurobiological and physiological context of mu-opioid receptor agonism in the central regulation of these vital visceral functions, supported by detailed research findings.
Gastrointestinal Functions
The central administration of mu-opioid receptor agonists profoundly affects gastrointestinal motility and secretion. This regulation is primarily mediated through the modulation of autonomic nervous system pathways that innervate the gut.
Detailed Research Findings:
Activation of MORs in the brain, particularly in regions like the dorsal vagal complex and the hypothalamus, leads to a decrease in propulsive gastrointestinal motility. This effect is largely attributed to an increase in sympathetic outflow and a decrease in parasympathetic (vagal) tone to the gut. For instance, intracerebroventricular (icv) injection of the selective mu-opioid agonist, [D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO), has been shown to inhibit gastric antral motility in a dose-dependent manner in conscious rats. One study demonstrated that an icv injection of 1.0 nmol of DAMGO significantly decreased the motility index to 47.3% of the control value within 20 minutes duke.edu. This inhibitory effect is thought to be mediated by sympathetic pathways, as it can be antagonized by adrenergic blockers duke.edu.
In addition to motility, central mu-opioid agonism can influence gastrointestinal secretion. By modulating the autonomic input to the gut, these compounds can reduce intestinal fluid and electrolyte secretion, contributing to the constipating effects observed with opioid use nih.gov. The neuronal circuits involved in this process are complex, involving interactions between central opioid receptors and pathways that regulate fluid balance and gut function nih.gov.
Table 1: Central Mu-Opioid Agonist Effects on Gastrointestinal Function
| Compound | Administration Route | Species | Visceral Function | Quantitative Effect |
|---|---|---|---|---|
| DAMGO | Intracerebroventricular | Rat | Antral Motility | Motility index decreased to 47.3% of control with 1.0 nmol duke.edu |
| Oxycodone | Oral | Human | Total GI Transit Time | Increased from a median of 22.2 to 43.9 hours |
| Oxycodone | Oral | Human | Cecum & Ascending Colon Transit | Increased from a median of 5.7 to 9.9 hours |
| Oxycodone | Oral | Human | Rectosigmoid Colon Transit | Increased from a median of 2.7 to 9.0 hours |
Cardiovascular Functions
The central nervous system exerts powerful control over the cardiovascular system, regulating heart rate, blood pressure, and vascular tone. Mu-opioid receptor agonists can modulate these functions by acting on key cardiovascular control centers in the brainstem, such as the nucleus of the solitary tract (NTS), the rostral and caudal ventrolateral medulla (RVLM and CVLM), and the hypothalamus.
Detailed Research Findings:
Central activation of mu-opioid receptors generally leads to a decrease in blood pressure and heart rate, a phenomenon attributed to a reduction in sympathetic outflow and an enhancement of parasympathetic (vagal) activity. For example, low-dose intravenous morphine (5 mg) in healthy adults has been shown to attenuate the increase in mean blood pressure during a cold pressor test by approximately 3 mmHg compared to placebo. This effect is thought to be centrally mediated, influencing the autonomic response to painful stimuli.
The neuronal mechanisms underlying these cardiovascular effects involve the inhibition of presynaptic neurotransmitter release in key autonomic control nuclei. Mu-opioid receptor agonists can hyperpolarize neurons and reduce the release of excitatory neurotransmitters like glutamate, thereby dampening the activity of sympathetic preganglionic neurons. Opioids can inhibit visceral afferent inputs onto catecholamine neurons in the NTS, which play a role in cardiovascular reflexes nih.gov.
It is important to note that the cardiovascular effects of centrally acting opioids can be complex and context-dependent. While they often produce hypotension and bradycardia, under certain circumstances, such as in the presence of pain or stress, the net effect can be altered.
Table 2: Central Mu-Opioid Agonist Effects on Cardiovascular Function
| Compound | Administration Route | Species | Visceral Function | Quantitative Effect |
|---|---|---|---|---|
| Morphine | Intravenous (low-dose) | Human | Mean Blood Pressure | Attenuated the increase during a cold pressor test by ~3 mmHg compared to placebo |
| DAMGO | Intraperitoneal | Rat | Heart Contractility | Reduced reperfusion release of creatinine phosphokinase, suggesting a cardioprotective effect when administered in vivo prior to ischemia nih.gov |
Respiratory Functions
The most significant and potentially life-threatening visceral effect of central mu-opioid receptor agonism is respiratory depression. This is a direct consequence of the action of these compounds on the respiratory control centers located in the brainstem, particularly the pre-Bötzinger complex and the Kölliker-Fuse nucleus.
Detailed Research Findings:
Mu-opioid receptor agonists depress respiration by reducing the respiratory rate, and at higher doses, also the tidal volume. The pre-Bötzinger complex is considered the primary rhythm generator for breathing, and MOR activation in this region leads to a slowing of the respiratory rhythm. Deletion of mu-opioid receptors in the pre-Bötzinger complex has been shown to attenuate the respiratory rate depression induced by morphine at lower doses nih.gov.
The Kölliker-Fuse nucleus in the pons is also a critical site for opioid-induced respiratory depression. It is involved in the integration of sensory information and the regulation of respiratory phase switching. Opioids acting on this nucleus contribute significantly to the reduction in respiratory rate.
Research in human subjects has demonstrated the respiratory depressant effects of centrally acting opioids. In one case report, an accidental overdose of 3 mg of intracerebroventricular morphine led to a sudden decrease in respiratory rate 12 hours later. While the exact respiratory rate was not quantified in the initial report, the condition required intervention with naloxone to reverse the respiratory depression. Studies in healthy volunteers have shown that intravenous morphine administration leads to a decrease in respiratory rate, which is an early and consistent indicator of opioid-induced respiratory depression nih.gov. The decrease in minute ventilation is a key feature of this effect.
Table 3: Central Mu-Opioid Agonist Effects on Respiratory Function
| Compound | Administration Route | Species | Visceral Function | Quantitative Effect |
|---|---|---|---|---|
| Morphine | Intracerebroventricular | Human | Respiratory Rate | Sudden decrease following an accidental overdose of 3 mg |
| Morphine | Intraperitoneal (20 mg/kg) | Mouse | Respiratory Rate | Reduced by approximately 50% nih.gov |
| Morphine | Intravenous | Human | Respiratory Rate | A consistent decrease is observed as an early sign of respiratory depression nih.gov |
Emerging Concepts and Advanced Research Directions in Mu Opioid Receptor Agonist Science
Allosteric Modulation of Mu Opioid Receptors
Allosteric modulation of the mu-opioid receptor (MOR) is a sophisticated mechanism that fine-tunes receptor activity. Unlike traditional orthosteric ligands that bind to the primary site, allosteric modulators bind to a distinct, topographically separate site. nih.gov This binding induces a conformational change in the receptor, which in turn alters the binding and signaling properties of endogenous or exogenous orthosteric ligands. nih.govacs.org This approach offers a more nuanced control of receptor function compared to the direct activation or blockade by orthosteric ligands. umich.edupnas.org A key advantage is that positive allosteric modulators (PAMs) only act when an orthosteric agonist is already bound, thus preserving the natural spatial and temporal patterns of receptor signaling. pnas.orgnih.gov
Discovery and Characterization of Positive and Negative Allosteric Modulators (PAMs/NAMs)
Research has led to the identification of both positive allosteric modulators (PAMs), which enhance agonist action, and negative allosteric modulators (NAMs), which reduce it. nih.govpnas.org The discovery of the first selective MOR PAMs, including BMS-986121 and BMS-986122, originated from high-throughput screening using a β-arrestin recruitment assay. nih.govwikipedia.orggoogle.com These molecules were found to potentiate the signaling of orthosteric agonists in various assays, including G protein activation and adenylyl cyclase inhibition. nih.govmedchemexpress.com For instance, BMS-986122 enhances the ability of the endogenous opioid methionine-enkephalin (Met-Enk) to stimulate G protein activity. pnas.org
Conversely, NAMs decrease the effect of an orthosteric agonist. pnas.org Cannabidiol (CBD) has been identified as a NAM of the MOR. curaleafclinic.comacs.org Studies using kinetic binding experiments have shown that CBD can accelerate the dissociation of agonists from the receptor, a characteristic of negative allosteric modulation. nih.govrealmofcaring.org Other molecules, like Salvinorin-A, have also been reported to act as NAMs at the MOR, although they may have higher potency at other receptors. nih.gov The characterization of these modulators relies on assays that measure changes in the orthosteric ligand's binding affinity and functional efficacy in the presence of the allosteric compound. nih.govnih.gov
Cooperative Binding and Efficacy Modulation by Allosteric Ligands
Allosteric ligands function through cooperative binding with orthosteric ligands. umich.edu This cooperativity describes how the binding of one ligand influences the binding of the other. For PAMs, this is typically positive cooperativity, where the modulator increases the binding affinity of the agonist. nih.gov For NAMs, it is negative cooperativity, where agonist affinity is reduced. nih.gov
A crucial function of allosteric modulators is their ability to modulate the efficacy of an orthosteric agonist. acs.org PAMs can increase the potency and/or the maximal effect of an agonist. nih.govpnas.org For example, BMS-986122 enhances the potency of full agonists and increases the maximal G protein stimulation for partial agonists like morphine. pnas.org This modulation is often "probe-dependent," meaning the effect of the allosteric modulator can vary depending on the specific orthosteric agonist it is paired with. nih.govwikipedia.org This ability to fine-tune agonist efficacy opens the door for developing therapeutics that could enhance the effects of endogenous opioids. nih.govnih.gov
Interactive Data Table: Examples of Allosteric Modulators of the Mu-Opioid Receptor
| Compound Name | Type of Modulator | Key Research Finding |
| BMS-986122 | Positive Allosteric Modulator (PAM) | Enhances the potency and/or efficacy of various MOR agonists, including endogenous peptides. wikipedia.orgpnas.orgpnas.org |
| BMS-986121 | Positive Allosteric Modulator (PAM) | One of the first selective MOR PAMs discovered via high-throughput screening. nih.govgoogle.com |
| Cannabidiol (CBD) | Negative Allosteric Modulator (NAM) | Accelerates the dissociation of agonists from the MOR, demonstrating negative allosteric modulation. curaleafclinic.comnih.govrealmofcaring.org |
| BMS-986123 | Silent Allosteric Modulator (SAM) | Acts as a neutral ligand that can block the action of PAMs at the allosteric site. guidetopharmacology.org |
| BMS-986124 | Silent Allosteric Modulator (SAM) | Another example of a SAM used to characterize the allosteric binding site. guidetopharmacology.org |
| Salvinorin-A | Negative Allosteric Modulator (NAM) | Shown to be a NAM of the MOR, though with weaker potency than at its primary target, the kappa-opioid receptor. nih.gov |
Opioid Receptor Heteromerization and Its Functional Consequences
Opioid receptors, like many G protein-coupled receptors (GPCRs), can form complexes with other GPCRs, a process known as heteromerization. These heterodimers consist of two different receptor subtypes that interact physically and functionally, leading to pharmacological and signaling properties that are distinct from the individual receptors.
Identification and Characterization of Mu Opioid Receptor Heteromers (e.g., Mu-Delta)
One of the most studied opioid receptor heteromers is the mu-delta opioid receptor (MDOR) heteromer, which is formed when mu and delta opioid receptors are expressed in the same neuron. The physical association of these receptors has been confirmed through various biochemical and biophysical techniques, including co-immunoprecipitation and fluorescence resonance energy transfer (FRET) assays. Beyond the delta receptor, the mu-opioid receptor has also been found to form heteromers with kappa-opioid receptors (KORs) and nociceptin (B549756) receptors, as well as non-opioid receptors like the cannabinoid CB1 receptor and the alpha-2A adrenergic receptor.
Impact of Heteromerization on Ligand Binding and Signaling Pathways
The formation of mu-opioid receptor heteromers has significant functional consequences. The binding of a ligand to one receptor within the heteromer can allosterically modulate the binding and function of the other receptor. For instance, some ligands exhibit unique binding profiles and potencies at the MDOR heteromer compared to their effects on mu or delta receptors alone.
More importantly, heteromerization can alter downstream signaling pathways. A key area of research is the potential for MDOR-targeted ligands to induce biased signaling. While typical MOR agonists activate both G-protein signaling (associated with analgesia) and β-arrestin pathways (linked to side effects like respiratory depression and tolerance), certain ligands acting on the MDOR heteromer have shown a preference for G-protein pathway activation with reduced β-arrestin recruitment. This biased signaling profile suggests that targeting these heteromers could lead to the development of safer analgesics with a wider therapeutic window.
Molecular Mechanisms Governing Heteromer Formation and Function
The mu-opioid receptor (MOR) can form heteromers with other G protein-coupled receptors (GPCRs), creating novel functional units with distinct pharmacological properties. frontiersin.org This heteromerization can occur with other opioid receptors, such as the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), or with non-opioid receptors like the cannabinoid CB1 receptor, galanin Gal1 receptor, and dopamine (B1211576) D2 receptor. frontiersin.orgnih.govmdpi.com
The formation of these heteromers can occur intracellularly before the receptors are trafficked to the plasma membrane, or at the cell surface. cambridge.org For instance, the formation of MOR-DOR heteromers has been suggested to happen at the cell surface, requiring interaction with Gi/o proteins. cambridge.org The transmembrane domains of the receptors play a crucial role in the formation of these complexes. For example, the transmembrane domain 3 (TM3) of the MOR is key in the formation of MOR-CCKBR (cholecystokinin B receptor) heterodimers. frontiersin.org
Functionally, these heteromers can modulate the signaling and trafficking of the individual receptors. For example, in MOR-DOR heteromers, the DOR can exert an antagonistic allosteric influence on MOR function, affecting ligand binding and G protein coupling. frontiersin.org Chronic administration of morphine has been shown to increase the expression of MOR-DOR heteromers. frontiersin.org The formation of MOR-CB1 receptor heteromers can lead to an attenuation of ERK (extracellular signal-regulated kinase) activity compared to the activation of each receptor individually. nih.gov Similarly, MOR-Gal1R (galanin receptor 1) heteromers in the ventral tegmental area can reduce the potency of certain opioids. frontiersin.orgfrontiersin.org The interplay between MOR and the dopamine D2 receptor within a heteromer can modulate the agonist-induced internalization of the MOR. mdpi.com
Table 1: Examples of Mu-Opioid Receptor Heteromers and their Functional Implications
| Heteromer Partner | Functional Consequence of Heteromerization | Reference(s) |
| Delta-Opioid Receptor (DOR) | Alters ligand binding and signaling; chronic morphine use increases its expression. | frontiersin.orgfrontiersin.org |
| Cannabinoid CB1 Receptor | Attenuates ERK signaling when co-activated. | nih.gov |
| Galanin Gal1 Receptor (Gal1R) | Modulates dopamine neuron function and reduces the potency of some opioids in the ventral tegmental area. | frontiersin.orgfrontiersin.org |
| Dopamine D2 Receptor (D2R) | Modulates agonist-induced internalization of the mu-opioid receptor. | mdpi.com |
| Cholecystokinin B Receptor (CCKBR) | The TM3 domain of MOR is crucial for the formation of this heterodimer. | frontiersin.org |
| Alpha-2A Adrenergic Receptor | Provides an alternative mechanism for controlling receptor function. | nih.gov |
| Neurokinin 1 (NK1) Receptor | Alters receptor internalization and resensitization. | nih.gov |
Development and Application of Novel Research Tools and Probes
Genetically Encoded Biosensors for Receptor Activity
The development of genetically encoded biosensors has revolutionized the study of mu-opioid receptor (MOR) activation in living cells and neurons. nih.govbiorxiv.org These biosensors are often derived from conformation-specific nanobodies that can detect the ligand-induced activation of MORs with high spatial and temporal resolution. nih.govbiorxiv.org
One such class of biosensors, named µLight, was developed based on the mu-opioid receptor itself. escholarship.org These fluorescent sensors allow for the real-time visualization of endogenous opioid signaling dynamics in the brain. escholarship.org Another type of conformational biosensor can directly detect ligand-induced activation of both mu- and delta-opioid receptors. nih.govbiorxiv.org This has led to the discovery that MOR activation is not confined to the cell surface. Peptide agonists initiate activation at the plasma membrane, which then continues in endosomes following receptor internalization. nih.gov In contrast, some non-peptide drugs can also trigger MOR activation within the Golgi apparatus. nih.govnih.gov
These tools have provided a real-time map of the spatiotemporal organization of MOR activation, revealing that different types of ligands can induce distinct patterns of receptor activation at various subcellular locations. nih.govbiorxiv.orgnih.gov
Fluorescent Ligands and Photoaffinity Labels
Fluorescent ligands and photoaffinity labels are powerful tools for studying the mu-opioid receptor (MOR). nih.govnih.gov Fluorescent ligands, which are created by attaching a fluorophore to an opioid ligand, allow for the visualization of receptor localization and trafficking. nih.govplos.org For example, a derivative of naltrexamine labeled with a BODIPY fluorophore, known as 6-BNX, has been used to study the cloned mu-opioid receptor. nih.gov Another fluorescent ligand, Endomorphine-1 conjugated to Tetramethylrhodamine (TAMRA), has been used to investigate the real-time dynamics of endogenous MOR in human keratinocytes. plos.org
Photoaffinity labels are ligands that contain a photoactivatable group. nih.gov Upon irradiation with light, these labels form a covalent bond with the receptor, allowing for its identification and characterization. nih.govnih.gov Arylazido and aryldiazonium derivatives of carfentanil have been synthesized for this purpose, with the azido (B1232118) derivative proving to be an efficient and selective irreversible label for the MOR. nih.gov Other photoaffinity labels have been designed to photolyze at specific wavelengths to minimize damage to the receptor itself. grantome.com For instance, two affinity ligands, 6β-(5-Azido-2-nitrophenacetamido) 14β-hydroxy-7,8-dihydromorphinone and 6β-(5-azido-2-nitrophenacetamido) 14β-hydroxy-7,8-dihydro-N-cyclopropylmethylnormorphinone, bind reversibly to the MOR and become irreversibly bound upon photolysis. nih.gov
Table 2: Examples of Fluorescent Ligands and Photoaffinity Labels for the Mu-Opioid Receptor
| Tool Type | Compound Name/Derivative | Application | Reference(s) |
| Fluorescent Ligand | DermorphinATTO488 | Labeling of MOP in various preparations. | nih.gov |
| Fluorescent Ligand | 6-BNX (5,7-Dimethyl-BODIPY naltrexamine) | High-affinity labeling of mu and kappa opioid receptors. | nih.gov |
| Fluorescent Ligand | Endomorphine-TAMRA | Studying real-time dynamics of endogenous μ-OR in keratinocytes. | plos.org |
| Photoaffinity Label | Arylazido derivative of carfentanil | Irreversible and selective labeling of the mu-opioid receptor. | nih.gov |
| Photoaffinity Label | AZ-DAMGE | Highly potent and selective irreversible ligand for the mu-opioid receptor site. | pnas.org |
| Photoaffinity Label | 6β-(5-Azido-2-nitrophenacetamido) 14β-hydroxy-7,8-dihydromorphinone | Reversible binding that becomes irreversible upon photolysis. | nih.gov |
Optochemical Tools for Spatiotemporal Control of Receptor Activation
Optochemical tools provide precise spatiotemporal control over mu-opioid receptor (MOR) activation. These tools include photocaged ligands and photoswitchable ligands.
Photocaged ligands are rendered inactive by a photolabile protecting group. Upon exposure to light, this group is cleaved, releasing the active ligand. nih.gov A caged derivative of the MOR-selective peptide agonist DAMGO, called CNV-Y-DAMGO, has been developed for in vivo studies. springernature.combiorxiv.org Photoactivation of this compound in specific brain regions of mice led to rapid, opioid-dependent behavioral changes. springernature.combiorxiv.org Another example is a photocaged morphine (pc-morphine) that uses a coumarin (B35378) chromophore for light-dependent release. nih.gov
Photoswitchable ligands can be reversibly toggled between an active and an inactive state using different wavelengths of light. nih.gov An example is photo-fentanyl (PF2), which incorporates an azobenzene (B91143) moiety into the fentanyl structure. nih.gov The trans-isomer of PF2, present in the dark or under blue light, is an effective MOR agonist. Irradiation with UV light converts it to the less active cis-isomer, thereby deactivating the receptor. nih.gov This allows for the repeated turning on and off of MOR signaling with high temporal precision. researchgate.net
These optochemical tools are invaluable for studying the kinetics of MOR signaling and its effects on neural circuits and behavior with high precision. nih.govnih.gov
Advanced Structural Biology and Computational Modeling
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Agonist-Bound Receptors
Advanced structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided unprecedented insights into the activation of the mu-opioid receptor (MOR) at the atomic level.
X-ray crystallography has been used to determine the structure of the MOR bound to the potent morphinan (B1239233) agonist BU72 at a resolution of 2.1 Å. nih.govrcsb.orgnih.gov This structure, stabilized by a G protein-mimetic camelid antibody fragment (nanobody), revealed subtle conformational changes in the binding pocket upon agonist binding. nih.govnih.govresearchgate.net It also highlighted a common rearrangement in the packing of three conserved amino acids in the receptor's core, which is linked to the ligand-binding pocket. rcsb.orgnih.gov
Cryo-EM has been instrumental in visualizing the MOR in complex with its signaling partners. A 3.5 Å resolution cryo-EM structure of the MOR bound to the peptide agonist DAMGO and the Gi protein was determined. nih.gov This structure showed how DAMGO occupies the morphinan ligand pocket, with its N-terminus interacting with conserved residues and its C-terminus engaging regions important for ligand selectivity. nih.gov Cryo-EM has also been used to study the MOR in complex with other ligands, such as fentanyl, and to compare the structures of the receptor bound to different types of agonists. acs.orgresearchgate.net Time-resolved cryo-EM has even been used to capture intermediate states of the receptor during G-protein activation, revealing how different agonists can influence the dynamics and stability of the receptor-G protein complex. biorxiv.org
These high-resolution structures have been crucial for understanding the molecular basis of MOR activation, ligand recognition, and G protein coupling specificity, paving the way for structure-based design of novel opioid ligands. nih.govnih.govmdpi.com
Enhanced Molecular Dynamics Simulations and Free Energy Calculations
Recent advancements in computational chemistry have significantly refined our understanding of the dynamic interactions between agonists and the mu-opioid receptor (MOR). plos.org Enhanced molecular dynamics (MD) simulations, in particular, provide an atomistic-level view of the conformational changes the receptor undergoes upon agonist binding, a critical process for initiating downstream signaling. acs.org These simulations, often spanning microseconds, reveal subtle yet crucial differences in the binding modes and hydration properties of various MOR agonists. plos.org
For instance, MD simulations have been employed to compare the binding of morphinan agonists like morphine and hydromorphone to the MOR. plos.org These studies have elucidated the specific amino acid residues within the binding pocket that are critical for agonist interaction and the subsequent conformational shifts in the receptor's transmembrane helices. plos.orgacs.org A key finding from these simulations is the role of specific interactions, such as those with residues like His297, Tyr326, and Gln124, in determining the functional activity of the ligand. acs.org
Free energy calculations, often performed using methods like alchemical free energy perturbation, complement MD simulations by quantifying the binding affinities of different agonists. plos.org These calculations can predict the relative binding free energy differences between various ligands, which often show good agreement with experimental data. plos.org By simulating the transformation of one ligand into another both in solution and when bound to the receptor, researchers can gain insights into the energetic factors driving agonist potency and selectivity. plos.org This combined approach of enhanced MD simulations and free energy calculations is instrumental in the rational design of novel MOR agonists with desired signaling properties. acs.org
Artificial Intelligence and Machine Learning in Ligand Discovery and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery, particularly in the identification and optimization of mu-opioid receptor (MOR) agonists. acs.orgbiorxiv.orgnih.gov These computational tools are adept at analyzing vast and complex datasets to identify patterns and relationships that are not readily apparent to human researchers, thereby accelerating the discovery of novel ligands and the prediction of their structure-activity relationships (SAR). acs.orgresearchgate.net
One of the key applications of ML in this field is the development of models that can classify the intrinsic activity of potential ligands, distinguishing between agonists and antagonists based on their chemical structures. acs.orgbiorxiv.orgnih.gov Researchers have successfully curated large databases of small molecules with experimentally measured activities at the human MOR and used this data to train various ML models, including decision tree models and directed message passing neural networks (MPNNs). acs.orgbiorxiv.orgnih.gov These models can achieve high accuracy in predicting the agonistic or antagonistic nature of new, uncharacterized compounds. acs.orgbiorxiv.org
For example, ML models have been developed using datasets of hundreds of small molecules with known Emax values from [35S]GTPγS binding assays, a direct measure of agonist efficacy. biorxiv.org By analyzing the chemical structures, often represented as SMILES strings, these models can identify key molecular scaffolds and features that are predictive of agonistic activity. acs.orgbiorxiv.org Some advanced techniques, like tritraining, leverage large unlabeled datasets to improve the predictive power of the models, even when the initial labeled dataset is relatively small. acs.orgbiorxiv.orgnih.gov The successful application of these ML approaches demonstrates their potential to significantly streamline the initial stages of drug discovery by prioritizing compounds for further experimental validation. acs.orgnih.gov
Table 1: Performance of Machine Learning Models in Predicting MOR Ligand Activity
| Model Type | Average Area Under the Curve (AUC) | Average Balanced Accuracy (BA) | Source |
| Extra-Tree (ET) | 91.5% | 83.3% | biorxiv.org |
| Directed Message Passing Neural Network (MPNN) | 91.8% | 85.1% | biorxiv.org |
| Random Forest (RF) | 91% | 83.1% | acs.orgbiorxiv.org |
Exploration of Unconventional Signaling Pathways and Downstream Effectors
The classical understanding of mu-opioid receptor (MOR) signaling primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels through the activation of Gi/Go proteins. mdpi.comfrontiersin.org However, emerging research is uncovering a more complex and nuanced picture of MOR signaling, revealing the involvement of unconventional pathways and downstream effectors that contribute to the diverse physiological responses to MOR agonists. uniprot.orguniprot.org
Beyond the canonical G protein-dependent pathways, the MOR can also signal through β-arrestin-mediated pathways. mdpi.comnih.gov While initially recognized for their role in receptor desensitization and internalization, β-arrestins are now understood to act as signaling scaffolds themselves, capable of initiating their own distinct downstream cascades. mdpi.com The concept of "biased agonism" has emerged from the observation that different MOR agonists can preferentially activate either the G protein-dependent or the β-arrestin-dependent pathways. mdpi.comannualreviews.org This has led to the hypothesis that G protein-biased agonists might offer a better therapeutic profile by minimizing the adverse effects associated with β-arrestin signaling. nih.govmdpi.com
Furthermore, research has identified that MOR activation can influence a variety of other intracellular signaling molecules and pathways, including:
Mitogen-activated protein kinase (MAPK) pathways : These pathways are involved in a wide range of cellular processes, and their activation by MOR agonists can be either G protein-dependent or β-arrestin-dependent. mdpi.comuniprot.org
Phospholipase C (PLC) : This enzyme is involved in the production of second messengers that regulate intracellular calcium levels and protein kinase C (PKC) activity. uniprot.orguniprot.org
Phosphoinositide 3-kinase (PI3K) : This pathway plays a role in cell growth, survival, and proliferation. uniprot.orguniprot.org
Regulation of NF-kappa-B : This transcription factor is involved in inflammatory responses and cell survival. uniprot.orguniprot.org
The exploration of these unconventional signaling pathways is crucial for a comprehensive understanding of MOR function and for the development of next-generation agonists with improved therapeutic profiles.
Methodological Innovations in High-Throughput and High-Content Screening for Novel Agonists
The discovery of novel mu-opioid receptor (MOR) agonists has been significantly accelerated by innovations in high-throughput screening (HTS) and high-content screening (HCS) methodologies. capes.gov.br These advanced techniques allow for the rapid and efficient testing of large and diverse chemical libraries, enabling the identification of promising lead compounds with desired pharmacological properties. capes.gov.brmdpi.com
A key innovation in HTS is the development of assays specifically designed to quantify ligand bias, the ability of a ligand to preferentially activate one signaling pathway over another. capes.gov.br For example, researchers have developed and validated assays with a sufficient dynamic range to simultaneously measure both Gαi-dependent signaling and β-arrestin recruitment. capes.gov.br The use of analytical methods like Δlog(Emax/EC50) has been shown to be a reliable alternative to the more complex operational model for calculating pathway bias, making it suitable for large-scale screening campaigns. capes.gov.br Such approaches have successfully identified hundreds of hits with significant bias towards G protein signaling from diverse compound collections. capes.gov.br
In addition to HTS, high-content screening (HCS) provides a more detailed and nuanced view of cellular responses to MOR agonists. HCS platforms can simultaneously measure multiple cellular parameters, offering a richer dataset for identifying compounds with specific signaling signatures. For instance, luciferase reporter arrays can be used to assess the impact of MOR activation on a variety of downstream signaling pathways, such as the cAMP, NF-κB, and MAPK/JNK pathways. mdpi.com
Furthermore, novel screening systems are being developed to overcome the limitations of traditional cell-based assays. One such innovative approach involves the use of transgenic silkworms expressing a MOR-Gα fusion protein. nih.gov A ligand screening system based on measuring [35S]GTPγS binding to cell membrane fractions from these transgenic silkworms has been successfully used to screen a natural products library, leading to the identification of a novel, structurally unique MOR agonist. nih.gov
Table 2: Examples of High-Throughput Screening Campaigns for MOR Agonists
| Screening Approach | Library Type | Number of Compounds Screened | Key Finding | Source |
| Gαi-dependent signaling and β-arrestin2 recruitment assays | Diverse compound set | Not specified | Identified 440 hits with >10-fold bias for Gαi signaling | capes.gov.br |
| β-arrestin 1 recruitment assay | CNS-targeted compound library | ~5100 | Identified a novel δOR agonist with sub-maximal β-arrestin recruitment | mdpi.com |
| [35S]GTPγS binding in transgenic silkworms | RIKEN Natural Products Depository | 5848 | Identified a novel, structurally unique MOR agonist (GUM1) | nih.gov |
| cAMP assay | Set of previously identified small molecules | 55 (showing >50% activation) | Identified 32 reproducible hits for OPRM activation | acs.org |
Future Perspectives in the Rational Design of Mechanistically Selective Mu Opioid Receptor Agonists
The rational design of mechanistically selective mu-opioid receptor (MOR) agonists represents a promising frontier in the development of safer and more effective analgesics. acs.orgmdpi.com The overarching goal is to create ligands that preferentially engage specific signaling pathways, thereby maximizing therapeutic effects while minimizing adverse side effects. mdpi.comacs.org Several key strategies and future directions are shaping this field.
A central focus is the development of G protein-biased agonists . nih.govmdpi.com The hypothesis that separating G protein-mediated analgesia from β-arrestin-mediated side effects has driven significant research efforts. acs.orgmdpi.com Future work will likely involve a deeper exploration of the structural and molecular determinants of biased signaling. acs.org This includes understanding how different ligands stabilize distinct receptor conformations that favor coupling to either G proteins or β-arrestins. acs.orgnih.gov Combining computational methods with cell-based functional assays will be crucial for designing novel scaffolds with inherent G protein bias. acs.org
Another emerging area is the development of positive allosteric modulators (PAMs) . pnas.orgnih.gov Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a different site and enhance the effects of endogenous opioids. pnas.orgnih.gov This approach offers the potential for a more nuanced and physiologically regulated modulation of MOR activity, which may lead to an improved safety profile. pnas.orgnih.gov Future research will focus on identifying and characterizing novel PAMs and elucidating their precise mechanisms of action, including how they influence the binding and efficacy of orthosteric agonists. pnas.orgpnas.org
The concept of partial agonism is also being revisited as a strategy for developing safer opioids. acs.org Ligands with partial agonism, especially when combined with G protein-biased signaling profiles, may offer a substantial safety margin by producing a submaximal response even at high doses. acs.org
Finally, the exploration of bifunctional or multi-target ligands is gaining traction. mdpi.com Designing molecules that act on multiple opioid receptors (e.g., MOR and delta-opioid receptor) or on both opioid and non-opioid targets could lead to synergistic analgesic effects with a reduced side-effect profile. mdpi.com
The continued integration of advanced computational tools, structural biology, and innovative screening technologies will be paramount in advancing the rational design of these next-generation MOR agonists.
Q & A
(Basic) How can researchers evaluate the selectivity of a mu-opioid receptor (MOR) agonist across opioid receptor subtypes in vitro?
Methodological Answer:
Selectivity is assessed via competitive radioligand binding assays using cell lines expressing cloned human μ, δ, and κ opioid receptors. Agonist affinity (Ki) is determined by displacing subtype-selective radiolabeled antagonists (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ). For example, Endomorphin 2 shows Ki values of 0.69 nM (μ), 9.23 nM (δ), and 5.24 nM (κ), confirming μ selectivity . Parallel functional assays (e.g., cAMP inhibition or GTPγS binding) further validate selectivity by comparing EC₅₀ values across receptor subtypes .
(Advanced) What experimental strategies resolve discrepancies in agonist efficacy between in vitro and in vivo models?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or differences in receptor reserve. To address this:
- Pharmacokinetic Profiling: Measure systemic exposure (AUC) and CNS penetration via LC-MS/MS. For example, Endomorphin 2 has limited BBB access, necessitating intracerebroventricular administration for central effects .
- Receptor Reserve Estimation: Use irreversible antagonists (e.g., β-FNA) to quantify spare receptors in target tissues. High receptor reserve amplifies partial agonist efficacy in vivo despite low in vitro potency .
- Genetically Modified Models: Utilize μ receptor knockout mice or tissue-specific Cre models to isolate receptor-mediated effects .
(Basic) What assays are recommended to determine the intrinsic efficacy of a novel MOR agonist?
Methodological Answer:
Intrinsic efficacy is quantified using:
- BRET-Based Assays: Measure G protein activation (e.g., mini-Gαi recruitment) and β-arrestin-2 recruitment in HEK293 cells expressing human MOR. Full agonists like DAMGO show robust activation of both pathways, while biased agonists (e.g., oliceridine) selectively activate G proteins .
- cAMP Inhibition: Agonist efficacy is calculated as % inhibition of forskolin-stimulated cAMP, normalized to DAMGO (full agonist) and compared to baseline (no agonist) .
- GIRK Channel Activation: Electrophysiology or membrane potential dyes assess Gβγ-mediated potassium currents in neurons or transfected cells .
(Advanced) How does agonist-specific phosphorylation influence MOR desensitization and tolerance?
Methodological Answer:
Agonists induce distinct phosphorylation patterns via GRKs, leading to varying degrees of receptor desensitization:
- Phosphorylation Assays: Use phosphosite-specific antibodies (e.g., anti-pS375) in MOR-expressing cells. Full agonists (e.g., DAMGO) induce strong phosphorylation, whereas morphine requires GRK2 overexpression to achieve similar effects .
- Desensitization Protocols: Pre-treat cells with agonist (e.g., 10 μM DAMGO, 30 min) and measure reduced cAMP inhibition or GIRK currents upon re-stimulation. Morphine shows weak desensitization unless GRK2 is co-expressed .
- In Vivo Correlation: Chronic administration in rodents reveals that agonists with strong phosphorylation efficacy (e.g., etorphine) induce rapid tolerance compared to morphine .
(Advanced) What methodologies differentiate biased agonism at MOR and its therapeutic implications?
Methodological Answer:
Biased agonists preferentially activate G proteins over β-arrestin pathways, reducing side effects (e.g., respiratory depression):
- Bias Factor Calculation: Use the Black-Leff operational model to compare Log(τ/KA) ratios for G protein (cAMP inhibition) vs. β-arrestin recruitment. For example, PZM21 has a 10-fold bias toward Gαi over β-arrestin-2 compared to DAMGO .
- In Vivo Validation: Assess analgesia (e.g., tail-flick test) and side effects (respiratory rate, constipation) in wild-type vs. β-arrestin-2 knockout mice. Biased agonists retain analgesia with reduced side effects in knockouts .
(Basic) How should researchers design studies to compare novel MOR agonists with established reference compounds?
Methodological Answer:
Standardize assays using:
- Reference Agonists: Include DAMGO (full agonist), morphine (partial agonist), and buprenorphine (low-efficacy agonist) in parallel experiments .
- Unified Cell Lines: Use HEK293 cells stably expressing human MOR at consistent receptor densities (e.g., 1–2 pmol/mg protein) to minimize variability .
- Cross-Validation: Replicate key findings in primary neurons or tissue slices to confirm physiological relevance .
(Advanced) What mechanisms explain divergent internalization rates among MOR agonists, and how are they measured?
Methodological Answer:
Internalization depends on GRK-mediated phosphorylation and β-arrestin recruitment:
- Confocal Microscopy: Track fluorescently tagged MOR (e.g., MOR-GFP) in real-time after agonist treatment. Etorphine induces rapid internalization, while morphine requires GRK2 overexpression .
- Flow Cytometry: Quantify surface MOR loss using anti-MOR antibodies. DAMGO reduces surface receptors by >50% within 15 min, whereas buprenorphine shows minimal effects .
- TIRF Microscopy: Visualize β-arrestin translocation to the plasma membrane, which correlates with internalization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
